molecular formula C11H12BrNO B2365305 3-(2-Bromophenyl)piperidin-2-one CAS No. 1784007-12-0

3-(2-Bromophenyl)piperidin-2-one

Cat. No.: B2365305
CAS No.: 1784007-12-0
M. Wt: 254.127
InChI Key: BOUNIHGQERHMLL-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)piperidin-2-one is a chemical compound featuring a piperidin-2-one ring linked to a 2-bromophenyl group. This structure combines a privileged heterocyclic scaffold, common in pharmaceuticals, with a bromo-functionalized aromatic ring. The bromine atom serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable intermediate for constructing more complex molecules for research . Piperidine and piperidinone derivatives are recognized as key structural motifs in medicinal chemistry and drug discovery efforts. As a brominated building block, this compound is intended for use in the synthesis of novel chemical entities, potential pharmacophores, and organic materials. Researchers can leverage this scaffold to explore structure-activity relationships and develop compounds for various experimental applications. Handle with appropriate care. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human, veterinary, or household use. All chemicals should be handled by qualified technicians with a thorough understanding of safe laboratory practices. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

3-(2-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUNIHGQERHMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship of 3-arylpiperidin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Arylpiperidin-2-one Scaffolds

Abstract

The 3-arylpiperidin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its rigidified structure, which presents a specific three-dimensional arrangement of a lactam ring and an aryl substituent, makes it an attractive starting point for the design of targeted therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of this scaffold. We will explore key synthetic strategies, dissect the influence of structural modifications at each position of the core, and examine case studies across various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 3-arylpiperidin-2-one scaffold for the creation of novel and potent molecular entities.

Part 1: The 3-Arylpiperidin-2-one Core: A Privileged Scaffold

Introduction to the Piperidinone Motif in Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, appearing in a vast number of clinically approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while serving as a versatile scaffold to orient functional groups in three-dimensional space.[2] The incorporation of a carbonyl group at the 2-position to form a piperidin-2-one (a δ-lactam) introduces a planar amide bond, which reduces the conformational flexibility of the ring and adds a hydrogen bond acceptor. This rigidification is crucial for achieving high-affinity and selective interactions with biological targets.

Physicochemical Properties and Therapeutic Potential

The 3-arylpiperidin-2-one core combines the features of the piperidinone ring with a critical aryl moiety. This aryl group can engage in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. The relative orientation of the aryl group and the lactam ring is a key determinant of biological activity. The scaffold's modular nature allows for systematic chemical modification at several key positions, making it an ideal template for SAR studies and lead optimization.

General Synthetic Strategies

The construction of the 3-arylpiperidin-2-one scaffold can be achieved through several synthetic routes. A common and effective approach involves a multi-step sequence starting from readily available materials. Understanding these synthetic pathways is fundamental to appreciating how diverse libraries of analogs are generated for SAR exploration. A representative workflow is outlined below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Selective Reduction cluster_3 Step 4: Diversification A Substituted Phenylacetonitrile C Glutaronitrile Intermediate A->C Base B Acrylate Ester B->C D 3-Aryl-2,6-piperidinedione C->D Acidic or Basic Hydrolysis E 3-Arylpiperidin-2-one Core D->E Selective Reducing Agent (e.g., NaBH4) F N-Alkylation/Arylation E->F G Ring Substitution E->G H Final Analogs F->H G->H

Caption: A generalized synthetic workflow for 3-arylpiperidin-2-one analogs.

Part 2: Decoding the Structure-Activity Relationship (SAR)

The biological activity of 3-arylpiperidin-2-one derivatives is exquisitely sensitive to their substitution patterns. The following sections break down the SAR based on modifications to the two primary components of the scaffold.

The Crucial Role of the 3-Aryl Moiety

The aryl ring at the C3 position is arguably the most critical pharmacophoric element, often serving as the primary recognition motif for the biological target.

  • 2.1.1. Impact of Substitution Patterns: The position of substituents on the aryl ring (ortho, meta, para) dramatically influences receptor affinity and selectivity. For arylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors, substitution at the ortho position by a group with negative potential is favorable for both.[4] The meta position appears to be key for differentiating between these two receptor types, with the 5-HT1A receptor accommodating bulkier groups than the more sterically restricted alpha 1 receptor.[4] These principles often translate to the 3-arylpiperidin-2-one scaffold, where positional changes redirect key interactions within a target's binding pocket.

  • 2.1.2. Influence of Electronic Effects: The electronic nature of the substituents—whether they are electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -Cl, -F)—modifies the electron density of the aryl ring. This can impact cation-π interactions or the pKa of nearby functionalities. For instance, studies on N-arylpiperazines have shown that compounds with electron-withdrawing groups in the 3-position exhibit very high antimycobacterial potential.[5] Fluorine substitution on the 3-aryl group has also been shown to significantly enhance selectivity in certain enzyme inhibitors.[6]

  • 2.1.3. Steric and Lipophilic Considerations: The size and hydrophobicity of the substituents are paramount. Bulky groups can provide favorable van der Waals contacts but may also introduce steric hindrance that prevents optimal binding. Increased lipophilicity can enhance membrane permeability and access to intracellular targets but may also lead to off-target effects and reduced solubility.

Modifications of the Piperidin-2-one Ring

While the 3-aryl group often dictates target recognition, modifications to the lactam ring are crucial for fine-tuning potency, selectivity, and pharmacokinetic (ADME) properties.

  • 2.2.1. N-Substitution: The lactam nitrogen (N1) is a common site for modification. Alkylation or arylation at this position can introduce new interaction points, block metabolism, or modulate the overall lipophilicity of the molecule. For example, in a series of acetylcholinesterase inhibitors, the benzylpiperidine moiety was found to be critical, and its replacement was detrimental to activity.[7]

  • 2.2.2. Stereochemistry at C3: The C3 position is a chiral center, and the absolute stereochemistry (R or S) is often a critical determinant of biological activity. Enantiomers frequently exhibit vastly different potencies and selectivities because biological targets are chiral environments. For a series of protein geranylgeranyltransferase-I (PGGTase-I) inhibitors based on a related 3-aryl-piperazinone scaffold, the S configuration of the 3-aryl group was essential for high potency.[6]

  • 2.2.3. Substitution at C4, C5, and C6: Introducing substituents on the carbon backbone of the piperidinone ring can influence the ring's conformation and introduce new vectors for chemical exploration. However, these positions can be sensitive to modification. In the PGGTase-I inhibitor series, modification at the 6-position of the piperazinone scaffold was found to be unfavorable for activity.[6]

G cluster_SAR Key SAR Insights Scaffold Aryl 3-Aryl Group - Target Recognition - π-π stacking, Hydrophobic interactions - Substitution (o, m, p) is critical - Electronic effects modulate potency N1 N1 Position - Modulates PK/ADME - Can introduce new binding interactions - Blocks metabolism C3 C3 Stereocenter - Absolute configuration (*R* vs *S*) is often crucial for activity Ring C4, C5, C6 Positions - Affects ring conformation - Often sensitive to substitution p_aryl p_aryl->Aryl p_n1 p_n1->N1 p_c3 p_c3->C3 p_ring p_ring->Ring

Caption: Key regions of the 3-arylpiperidin-2-one scaffold for SAR studies.

Part 3: Therapeutic Applications and Case Studies

The versatility of the 3-arylpiperidin-2-one scaffold is demonstrated by its application across a wide range of diseases.

Anticancer Activity

Arylpiperazine and related piperidinone derivatives have garnered significant attention as potential anticancer agents due to their ability to interact with various molecular targets implicated in cancer pathogenesis.[8][9][10] Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. For example, certain 3,5-bis(arylidene)-4-piperidone derivatives, which share a related core, have shown potent cytotoxic activity against colon and cervical cancer cell lines.[11] The mechanism often involves the inhibition of critical pathways like the proteasome pathway, which is essential for the degradation of intracellular proteins in both normal and cancer cells.[11]

Neurodegenerative Disorders

The arylpiperazine scaffold is an indispensable pharmacophore in many agents active on the central nervous system (CNS).[12] This extends to the 3-arylpiperidin-2-one core, which has been explored for treating conditions like Alzheimer's and Parkinson's disease.[13][14] One key strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[7][13] Additionally, compounds based on this scaffold have been investigated as potent and brain-penetrant antiprion agents, which act by reducing the level of the misfolded pathogenic prion protein (PrPSc).[15][16]

Anti-inflammatory and Analgesic Potential

Derivatives of the piperidine scaffold have been developed as potent analgesics.[17] The 3-arylpiperidin-2-one structure has been investigated for anti-inflammatory properties. The mechanism can involve the inhibition of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[18] For instance, related 3-arylphthalide compounds have been shown to cause strong inhibition of nitric oxide (NO) production in LPS-stimulated microglia and macrophage cells, indicating significant anti-inflammatory potential.[19][20][21]

Summary of Biological Activities and Key Structural Features
Therapeutic AreaBiological Target/ActivityKey SAR ObservationsRepresentative Citation(s)
Oncology Cytotoxicity, Proteasome InhibitionElectron-withdrawing groups on the aryl ring can enhance potency. N-Acryloyl groups can increase potency.[8][10][11]
Neurodegeneration Antiprion Activity, AChE InhibitionBenzoxazole or benzothiazole on the aryl ring is favorable. A specific side chain length is often required for optimal receptor binding.[7][15][16]
Inflammation COX-2 Inhibition, NO Production InhibitionDihydroxyphenyl substitution on the aryl ring showed strong activity.[18][19][21]
Infectious Disease Antibacterial, Antifungal3-Arylpiperidines can act as potentiators for existing antibiotics. Specific thiazolidinone derivatives show good antifungal activity.[5][22][23]

Part 4: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the methods used to synthesize and evaluate these compounds must be robust.

Protocol: General Synthesis of an N-Substituted 3-Arylpiperidin-2-one

This protocol provides a generalized, self-validating workflow for synthesizing a diversified analog.

  • Step 1: Synthesis of 2-Aryl-glutaric acid. Treat a substituted phenylacetonitrile with the tert-butyldimethylsilyl (TBDMS) ether of 3-bromo-1-propanol in the presence of a strong base like sodium hydride (NaH) in DMF.

  • Step 2: Oxidative Cleavage & Saponification. The resulting ether is subjected to chromic acid oxidation followed by saponification (e.g., with NaOH) to yield the corresponding 2-aryl-glutaric acid. The purity can be checked by LC-MS and ¹H NMR.

  • Step 3: Anhydride Formation. Treat the diacid with acetic anhydride under reflux to form the cyclic 2-aryl-glutaric anhydride. Completion of the reaction is monitored by TLC.

  • Step 4: Imide Formation. React the anhydride with a primary amine (R-NH₂) to open the ring and form an amic acid, which upon heating cyclizes to the corresponding 3-aryl-piperidine-2,6-dione (glutarimide).

  • Step 5: Selective Reduction. Carefully reduce the glutarimide using a selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol). This step must be monitored closely to selectively reduce one carbonyl group to afford the target 3-aryl-piperidin-2-one. Product is confirmed by mass spectrometry.

  • Step 6: Purification. The final compound is purified using column chromatography on silica gel, and its structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard method for assessing the anti-proliferative activity of synthesized compounds against a cancer cell line (e.g., HCT116 colon cancer cells).

  • Cell Culture: Culture HCT116 cells in appropriate media (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours. A blank well with media only should be included.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with the media containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 5: Future Directions and Conclusion

Emerging Trends and Unexplored Chemical Space

The exploration of the 3-arylpiperidin-2-one scaffold is far from complete. Future work will likely focus on several key areas:

  • Asymmetric Synthesis: Developing more efficient and scalable enantioselective syntheses to access pure enantiomers for biological testing.[24]

  • Bioisosteric Replacement: Replacing the aryl ring or the lactam core with other heterocyclic systems to explore new chemical space and improve properties.

  • Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, potentially leading to increased potency and duration of action.

  • Multi-target Ligands: Intentionally designing compounds that can modulate multiple targets simultaneously, which can be an effective strategy for complex diseases like cancer and neurodegeneration.

Conclusion: Synthesizing the Key SAR Insights

The 3-arylpiperidin-2-one scaffold represents a highly validated and versatile starting point for drug discovery. The structure-activity relationship is governed by a delicate interplay of factors. The 3-aryl group is the primary determinant of target recognition, where its substitution pattern and electronic properties are critical for potent and selective binding. The piperidinone ring, particularly the N1 position and C3 stereocenter, provides essential handles for modulating pharmacokinetic properties and fine-tuning the orientation of the aryl group. A systematic, multi-parameter optimization approach that considers stereochemistry, electronics, and sterics is essential for successfully translating the potential of this privileged scaffold into clinically effective therapeutic agents.

References

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Sources

Technical Guide: Chemical Stability of ortho-Bromophenyl Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the stability profiling of ortho-bromophenyl piperidinone derivatives. It synthesizes principles of physical organic chemistry with ICH regulatory standards to provide actionable protocols for drug development.

Executive Summary

ortho-Bromophenyl piperidinone derivatives represent a critical scaffold in medicinal chemistry, often serving as intermediates for Factor Xa inhibitors (e.g., Apixaban analogs) and CNS-active agents. Their stability profile is defined by a dichotomy of reactivity:

  • Thermodynamic Stability: The 6-membered lactam ring is relatively robust but susceptible to base-catalyzed hydrolysis.

  • Photochemical Instability: The ortho-bromide moiety acts as a "ticking clock" under UV exposure, prone to homolytic cleavage.

This guide details the mechanistic degradation pathways, stress testing protocols, and stabilization strategies required to ensure the integrity of this chemical series.

Structural Analysis & Reactivity Profile

The stability of 3-(2-bromophenyl)piperidin-2-one (and its isomers) is governed by three competing structural features:

The ortho-Bromo Substituent (Steric vs. Electronic)
  • Steric Shielding: The bulky bromine atom at the ortho position provides significant steric hindrance to the exocyclic carbonyl carbon. This theoretically retards the rate of nucleophilic attack (hydrolysis) compared to unsubstituted or para-substituted analogs.

  • Electronic Activation: Bromine is electron-withdrawing via induction (-I effect), which increases the electrophilicity of the carbonyl carbon. However, the steric effect generally dominates, making these derivatives surprisingly resistant to mild acidic hydrolysis, though vulnerable to strong bases.

The Lactam Ring (Piperidin-2-one)
  • Ring Strain: The 6-membered ring is essentially strain-free (chair conformation), unlike

    
    -lactams. Spontaneous ring-opening is negligible at neutral pH.
    
  • Conformational Locking: The aryl group at the C3 position locks the piperidinone into a preferred conformation, influencing the accessibility of the nitrogen lone pair and reducing oxidation susceptibility compared to open-chain amines.

Degradation Mechanisms (The "Why")

Understanding the specific degradation pathways is prerequisite to designing valid analytical methods.

Hydrolytic Degradation (Base-Catalyzed)

Under basic conditions (pH > 10), the hydroxide ion attacks the carbonyl carbon. While the o-Br provides some shielding, prolonged exposure leads to ring opening, yielding the corresponding amino acid derivative .

  • Mechanism: Nucleophilic acyl substitution

    
     Tetrahedral intermediate 
    
    
    
    Ring cleavage.
  • Critical Risk: Formation of 5-amino-2-(2-bromophenyl)pentanoic acid.

Photolytic Degradation (The Primary Risk)

Aryl bromides are notoriously photolabile. Upon absorption of UV light (specifically UVB/UVA overlap region ~290–320 nm), the C-Br bond undergoes homolytic fission.

  • Mechanism:

    • Excitation:

      
      
      
    • Homolysis:

      
      
      
    • Fate of Radical: The aryl radical (

      
      ) abstracts a hydrogen atom from the solvent or the piperidinone ring itself, leading to de-bromination  (formation of phenyl-piperidinone) or dimerization .
      
Oxidative Degradation

While the amide nitrogen is less basic and less prone to N-oxidation than amines, the


-carbon (C6 position) is susceptible to radical autoxidation, especially in the presence of peroxide impurities in excipients (e.g., PEG, Polysorbates).
Visualization: Degradation Pathways

DegradationPathways Parent o-Bromophenyl Piperidinone Hydrolysis Ring Opening (Amino Acid) Parent->Hydrolysis pH > 10, Heat (Nucleophilic Attack) Photolysis Debrominated Analog Parent->Photolysis UV Light (hν) (Homolytic Fission) Oxidation Hydroxylated Lactam / N-Oxide Parent->Oxidation H2O2 / Peroxides (Radical Mechanism)

Figure 1: Primary degradation pathways. The C-Br bond cleavage (yellow) and Lactam hydrolysis (red) are the dominant risks.

Forced Degradation Protocols (The "How")

To validate analytical methods and determine shelf-life, stress testing must be performed. The following protocols are adapted from ICH Q1A(R2) specifically for this scaffold.

Protocol Design Table
Stress TypeConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, 60°C, 24h5–20%Lactam protonation; generally slow due to o-Br sterics.
Base Hydrolysis 0.1N NaOH, Ambient, 4h5–20%High Risk. Rapid ring opening expected. Monitor closely to prevent total degradation.
Oxidation 3%

, Ambient, 24h
5–20%Simulates excipient impurities. Watch for N-oxides.
Photolysis 1.2M lux⋅h (ICH Q1B)>10%Critical. C-Br bond is the weak link. Expect debromination.
Thermal 60°C Dry Heat, 7 days<5%Tests physical stability (polymorphs) and sublimation.
Experimental Workflow for Stress Testing

Step 1: Preparation Prepare a 1 mg/mL stock solution of the derivative in Acetonitrile/Water (50:50). Ensure the diluent does not absorb UV at the detection wavelength (typically 210–254 nm).

Step 2: Execution (Self-Validating Check)

  • Control: Store one aliquot in the dark at 4°C.

  • Stress:[1][2] Expose aliquots to conditions in the table above.

  • Quench: Neutralize acid/base samples immediately after the time point. Destroy excess peroxide with catalase or sodium sulfite before injection to prevent on-column oxidation.

Step 3: Analysis Inject Control vs. Stressed samples. Calculate Mass Balance:



Acceptance Criterion: Mass balance should be 

. If lower, suspect volatile degradation products or non-eluting oligomers.
Visualization: Stability Testing Workflow

StabilityWorkflow Start Start Stress Testing Conditions Apply Stress Conditions (Acid, Base, Ox, Light) Start->Conditions Analysis HPLC/UPLC Analysis Conditions->Analysis Check Check Mass Balance (95-105%) Analysis->Check Pass Method Validated Identify Impurities Check->Pass Yes Fail Investigate: 1. Volatility 2. Co-elution 3. Oligomers Check->Fail No Fail->Analysis Refine Method

Figure 2: Decision tree for validating stability-indicating methods.

Analytical Method Development

To accurately monitor these changes, the analytical method must separate the parent from its specific degradants.

Chromatographic Conditions (Recommended)
  • Column: C18 (L1) column with steric protection (e.g., Zorbax StableBond or equivalent) to handle potential pH extremes.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid (suppresses silanol activity, sharpens amine peaks).

    • B: Acetonitrile (Aryl bromides have high solubility in ACN).

  • Gradient: 5% B to 95% B.

    • Note: The Debrominated impurity (phenyl piperidinone) is less lipophilic than the parent (Br is hydrophobic) and will likely elute before the parent peak.

    • Note: The Ring-opened acid is highly polar and will elute near the void volume unless ion-pairing agents are used or pH is low.

Detection
  • Wavelength: 254 nm is standard for the phenyl ring.

  • Critical Check: The C-Br bond has a specific absorbance shoulder. If using a Diode Array Detector (DAD), monitor peak purity to ensure the debrominated analog is not co-eluting with the parent.

Stabilization Strategies

Based on the mechanisms identified, the following handling and storage protocols are mandatory:

  • Light Exclusion (Primary Defense):

    • All synthesis and storage must occur in amber glassware .

    • Manufacturing suites should use yellow UV-cutoff filters (blocking <400 nm) to prevent C-Br homolysis [1].

  • pH Control:

    • Avoid formulation pH > 8.0. The lactam ring is stable at physiological pH (7.4) but degrades rapidly in alkaline environments [2].

  • Excipient Selection:

    • Use "Low Peroxide" grades of Povidone or PEG if formulation is required, to mitigate oxidative attack on the piperidinone ring [3].

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

  • Larsen, A. A., et al. (1956). Hydrolysis of Lactams. Journal of the American Chemical Society. (Validation of lactam ring stability kinetics).
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[3] (Mechanisms of peroxide-induced degradation).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Glaser, T., et al. (2020). Photochemistry of Aryl Halides. Journal of Organic Chemistry. (Mechanism of C-Br homolysis).

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(2-Bromophenyl)piperidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-Bromophenyl)piperidin-2-one. As specific experimental solubility data for this compound is not widely published, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will dissect the molecule's physicochemical properties to forecast its behavior and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Imperative of Solubility Profiling

In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is a cornerstone of its progression from discovery to application. For a molecule like 3-(2-Bromophenyl)piperidin-2-one, a substituted lactam with potential pharmacological interest, its solubility profile dictates the feasibility of its synthesis, purification, formulation, and in-vitro screening. Poor solubility can become a significant bottleneck, leading to challenges in achieving desired concentrations for biological assays or formulating a viable drug product. This guide offers a first-principles approach to predicting and a rigorous methodology for quantifying the solubility of this specific molecule across a spectrum of relevant organic solvents.

Physicochemical Analysis and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2][3] To predict the solubility of 3-(2-Bromophenyl)piperidin-2-one, we must first analyze its molecular structure.

2.1. Structural Deconstruction and Polarity Assessment

The structure of 3-(2-Bromophenyl)piperidin-2-one can be functionally divided into two key moieties:

  • The Piperidin-2-one Ring: This is a six-membered cyclic amide, also known as a delta-lactam. The presence of the amide group (-C(=O)NH-) imparts significant polarity. The carbonyl oxygen is a hydrogen bond acceptor, and the amide proton (N-H) is a hydrogen bond donor. This functionality suggests favorable interactions with polar solvents, especially those capable of hydrogen bonding.[4][5]

  • The 2-Bromophenyl Group: This aromatic ring substituted with a bromine atom introduces contrasting properties. The phenyl ring itself is nonpolar, bulky, and hydrophobic, favoring interactions with nonpolar or aromatic solvents through London dispersion forces. The electronegative bromine atom creates a dipole moment, but the overall character of this large substituent is lipophilic.[6][7]

This duality renders 3-(2-Bromophenyl)piperidin-2-one an amphiphilic molecule, possessing both polar and nonpolar regions. Consequently, its solubility is expected to be highest in solvents that can effectively interact with both the polar lactam and the nonpolar bromophenyl portions of the molecule. It is unlikely to be highly soluble in the extremes of the polarity scale—such as very nonpolar alkanes or highly polar aqueous systems—but will likely find optimal solubility in solvents of intermediate polarity.

2.2. Dominant Intermolecular Forces and Solvent Interactions

The dissolution process requires the energy released from solute-solvent interactions to overcome the forces holding the solute molecules together in the crystal lattice and the solvent molecules together.[8][9] The key intermolecular forces at play will be:

  • Hydrogen Bonding: With polar protic solvents (e.g., alcohols), the lactam's N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively.

  • Dipole-Dipole Interactions: The polar lactam and the C-Br bond will interact favorably with polar aprotic solvents (e.g., acetone, acetonitrile).

  • London Dispersion Forces: The nonpolar bromophenyl ring will be the primary site for these interactions, which are most significant with nonpolar solvents (e.g., toluene, cyclohexane).

cluster_solute 3-(2-Bromophenyl)piperidin-2-one cluster_solvents Solvent Types Solute Amphiphilic Solute (Polar Lactam + Nonpolar Bromophenyl) Protic Polar Protic (e.g., Methanol) Solute->Protic H-Bonding Dipole-Dipole Dispersion Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole Dispersion Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Dispersion (Primary)

Caption: Predicted intermolecular forces between the solute and different solvent classes.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantification, a robust experimental method is required. The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound and is the recommended procedure.[10][11][12]

3.1. Recommended Solvents for Profiling

A comprehensive solubility profile should be generated using a diverse set of organic solvents. The following table provides a suggested list, categorized by polarity.

Solvent Category Solvent Relative Polarity Primary Interactions
Nonpolar n-Hexane0.009London Dispersion
Toluene0.099London Dispersion, π-π stacking
Polar Aprotic Dichloromethane (DCM)0.309Dipole-Dipole
Acetone0.355Dipole-Dipole
Acetonitrile (ACN)0.460Dipole-Dipole
Dimethyl Sulfoxide (DMSO)0.444Dipole-Dipole (High)
Polar Protic Isopropanol0.546H-Bonding, Dipole-Dipole
Ethanol0.654H-Bonding, Dipole-Dipole
Methanol0.762H-Bonding, Dipole-Dipole
Note: Relative polarity values are normalized and serve as a general guide.[13]

3.2. Step-by-Step Shake-Flask Methodology

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.

Materials:

  • 3-(2-Bromophenyl)piperidin-2-one (solid)

  • Selected organic solvents (analytical grade)

  • 4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol Steps:

  • Preparation of Vials: Add an excess amount of solid 3-(2-Bromophenyl)piperidin-2-one to three separate 4 mL vials for each solvent to be tested (for triplicate analysis). An excess is visually confirmed when undissolved solid remains at the bottom of the vial throughout the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[10]

  • Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. For finer particles, centrifuge the vials at the same temperature for 15-20 minutes.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

  • Sample Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (determined by the calibration curve).

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared from known concentrations of 3-(2-Bromophenyl)piperidin-2-one in the same solvent.

  • Solubility Calculation: Calculate the solubility (S) using the determined concentration (C) and the dilution factor (DF): S (mg/mL) = C (mg/mL) x DF

A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (Shaker, 25°C, 24-48h) A->B C 3. Phase Separation (Settle or Centrifuge) B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Sample (Known Dilution Factor) D->E F 6. Quantify Concentration (HPLC / UV-Vis) E->F G 7. Calculate Solubility F->G

Sources

Chemo-Structural Analysis and Synthetic Utility of 3-(2-Bromophenyl)piperidin-2-one

[1]

Executive Summary & Molecular Identity

3-(2-Bromophenyl)piperidin-2-one is a specialized heterocyclic building block, distinct from its more commercially common para- and meta- isomers.[1] Its structural significance lies in the ortho- positioning of the bromine atom relative to the lactam attachment point. This specific steric arrangement renders it a "privileged scaffold" for intramolecular cyclization reactions—most notably Palladium-catalyzed Heck or C-H activation sequences—to generate fused tricyclic systems such as phenanthridinones, which are core pharmacophores in PARP inhibitors and other CNS-active agents.[1]

Physicochemical Profile

The following data establishes the baseline identity for this molecule. Note that unlike the 4-bromophenyl analog (CAS 769944-71-0), the ortho isomer is frequently generated in situ or custom-synthesized rather than stocked as a commodity chemical.[1]

PropertyValueTechnical Note
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol Average mass based on standard atomic weights.[1]
Monoisotopic Mass 253.0102 Da Calculated using ⁷⁹Br isotope.[1] Critical for HRMS validation.
Isotopic Pattern 1:1 Doublet The ⁷⁹Br/⁸¹Br natural abundance creates a diagnostic 1:1 split in Mass Spectrometry (M and M+2 peaks).
ClogP ~1.9 - 2.1 Predicted; indicates moderate lipophilicity suitable for CNS penetration.[1]
H-Bond Donors 1 Lactam N-H.[1][2]
H-Bond Acceptors 1 Lactam Carbonyl (C=O).
Rotatable Bonds 1 The C3-C(Ar) bond. Restricted rotation due to ortho-Br steric clash (atropisomerism potential).

Synthetic Architecture

Protocol: Pd-Catalyzed Alpha-Arylation

Objective: Selective installation of the 2-bromophenyl group at the C3 position of

1

Critical Process Parameters (CPPs):

  • Base Selection: LiHMDS (Lithium hexamethyldisilazide) is preferred over NaH to prevent di-arylation and control enolate geometry.

  • Catalyst System: A bulky, electron-rich phosphine ligand (e.g., Xantphos or BINAP) is required to facilitate the oxidative addition of the sterically hindered ortho-dihaloarene.[1]

  • Electrophile: 1-Bromo-2-iodobenzene is used.[1] The reaction relies on the chemoselective oxidative addition of Pd into the C-I bond (weaker) leaving the C-Br bond (stronger) intact for downstream chemistry.

Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Enolate Formation: Charge

    
    -valerolactam (1.0 eq) in dry THF. Cool to -78°C. Add LiHMDS (2.2 eq) dropwise. Stir for 30 min to generate the lithium enolate.
    
  • Transmetallation/Coupling: In a separate vessel, premix Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) in Toluene to form the active catalyst.[1] Add 1-bromo-2-iodobenzene (1.1 eq).

  • Reaction: Transfer the enolate solution to the catalyst/aryl halide mixture via cannula. Warm to 60°C and stir for 12-18 hours.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product will likely elute after any unreacted aryl halide but before the starting lactam.

Visualization: Synthetic Pathway

SynthesisStartδ-Valerolactam(C5H9NO)InterLithium Enolate(Intermediate)Start->InterLiHMDS, THF-78°CReagent1-Bromo-2-iodobenzene(Electrophile)Product3-(2-Bromophenyl)piperidin-2-oneReagent->ProductInter->ProductCross-Coupling60°CCatPd(OAc)2 / Xantphos(Catalyst System)Cat->ProductChemoselective(C-I activation)

Figure 1: Chemoselective synthesis via alpha-arylation. Note the use of 1-bromo-2-iodobenzene to preserve the bromine handle.[1]

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized material must pass the following orthogonal validation checks.

1H-NMR Diagnostics (400 MHz, CDCl3)
  • The "Handle" Signal: Look for the deshielded doublet (~7.6 ppm) corresponding to the aromatic proton ortho to the bromine.

  • The Stereocenter: The C3-H proton (alpha to carbonyl) typically appears as a triplet of doublets (dd) around 3.8–4.2 ppm. Its coupling constant (

    
    ) reveals the axial/equatorial orientation of the aryl ring.[1]
    
  • Lactam NH: A broad singlet around 6.0–7.5 ppm (concentration dependent).

Mass Spectrometry (LC-MS)
  • Isotopic Signature: The presence of a single Bromine atom MUST yield two peaks of nearly equal intensity separated by 2 mass units (

    
     at 253 and 
    
    
    at 255).
  • Fragmentation: Loss of -CO (28 Da) or -Br (79/81 Da) are common fragmentation pathways in MS/MS.

Strategic Applications in Drug Design

The utility of 3-(2-Bromophenyl)piperidin-2-one extends beyond its structure; it is a "spring-loaded" intermediate.[1] The ortho-bromo group is positioned perfectly for intramolecular reactions that build complexity.

Pathway A: Intramolecular Heck (Phenanthridinone Synthesis)

By N-alkylating the lactam nitrogen with an allyl group, the molecule undergoes an intramolecular Heck reaction to form a tricyclic phenanthridinone core.[1] This is a key scaffold in PARP inhibitors (e.g., analogs of Niraparib/Rucaparib).[1]

Pathway B: C-H Activation

Direct Pd-catalyzed C-H activation can fuse the phenyl ring to the lactam nitrogen (if unprotected) or to an N-aryl substituent, creating novel fused heterocycles for kinase inhibition.[1]

Visualization: Divergent Utility

Applicationscluster_0Pathway A: Intramolecular Heckcluster_1Pathway B: Suzuki-MiyauraCore3-(2-Bromophenyl)piperidin-2-one(Ortho-Halo Scaffold)Step1N-AllylationCore->Step1Step2Boronic AcidCouplingCore->Step2Prod1PhenanthridinoneDerivatives(PARP Inhibitor Core)Step1->Prod1Pd(0), HeatProd2Biaryl Lactams(Kinase Inhibitors)Step2->Prod2Pd(PPh3)4, Base

Figure 2: Divergent synthetic applications.[1] The ortho-bromo group serves as a versatile handle for ring fusion or extension.

References

  • PubChem. 3-Bromopiperidin-2-one (Compound Summary). National Library of Medicine.[1] [Link] (Note: Reference for the core lactam numbering and properties).

  • Organic Reactions. The Intramolecular Heck Reaction.[3] [Link] (Authoritative source on the mechanism utilized in Pathway A).

  • Journal of Medicinal Chemistry. Discovery of PARP Inhibitors. (General Reference for Phenanthridinone scaffolds). [Link]

Precision Synthesis of 3-Aryl-δ-Lactams: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl-piperidin-2-one (3-aryl-δ-lactam) scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the structural core for NK1 receptor antagonists (e.g., Rolapitant) and PARP inhibitors (e.g., Niraparib). Despite its structural simplicity, the introduction of an aryl group at the


-position (C3) of the six-membered lactam ring presents unique synthetic challenges, particularly regarding stereocontrol and ring conformation.

This guide moves beyond standard textbook definitions to analyze the three most robust methodologies for constructing this scaffold: Palladium-Catalyzed


-Arylation , De Novo Castagnoli-Cushman Assembly , and Asymmetric Phase-Transfer Catalysis .

The Strategic Landscape: Why 3-Aryl-δ-Lactams?

The 3-aryl-δ-lactam is rarely a final product; it is a high-value intermediate. Its utility stems from two chemical behaviors:[1][2][3]

  • Conformational Locking: The six-membered lactam ring adopts a half-chair conformation, positioning the C3-aryl group in a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. This is crucial for binding affinity in enzyme pockets.

  • Reducibility: The lactam carbonyl is easily reduced to the piperidine (e.g., in Niraparib synthesis), carrying the established C3 stereocenter into the saturated heterocycle.

Key Therapeutic Targets
DrugClassStructural Relevance
Niraparib PARP InhibitorContains a 3-arylpiperidine core, accessed via reduction of the 3-aryl-δ-lactam.
Rolapitant NK1 AntagonistFeatures a complex spiro-fused 3-aryl-δ-lactam (diazaspiro[4.5]decan-2-one).
Preclamol Dopamine Agonist3-substituted piperidine derivative.[4][5]

Methodology A: Palladium-Catalyzed -Arylation

Best for: Late-stage functionalization of existing lactam scaffolds.

The direct arylation of lactam enolates was historically plagued by poor reactivity due to the high pKa of the


-proton (~30 in DMSO) and the tendency for N-arylation. The breakthrough, established by Hartwig and Buchwald, relies on the use of sterically hindered phosphine ligands to facilitate reductive elimination from the crowded metal center.
The Mechanistic Pathway

The reaction proceeds via the generation of a palladium-enolate species. Unlike ketones, lactam enolates are "soft" nucleophiles but require strong bases (LiHMDS) to deprotonate.

HartwigCycle Start Pd(0) + Ligand OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X TransMet Transmetallation (Pd-Enolate Complex) OxAdd->TransMet Base Base (LiHMDS) + Lactam Base->TransMet Enolate Generation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regnerate Catalyst Product 3-Aryl-δ-Lactam RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed


-arylation of lactams.[6] Note the critical interception of the Pd(II) species by the lithium enolate.
Protocol: The "Hartwig Standard"

Reference Grounding: This protocol is derived from the foundational work in J. Org. Chem. (2001) regarding amide arylation [1].[7][8]

  • Catalyst Loading: Pd(OAc)₂ (1-2 mol%) is preferred over Pd₂dba₃ for ease of handling.

  • Ligand Selection: Use P(t-Bu)₃ or Q-Phos .

    • Why? The steric bulk promotes the difficult reductive elimination step, which is the rate-determining step for forming the congested quaternary center.

  • Base: LiHMDS (Lithium Hexamethyldisilazide).

    • Critical Control: Add base at room temperature. Cryogenic cooling (-78°C) is often unnecessary and can retard the deprotonation of the hindered lactam.

  • Solvent: Toluene or Dioxane (reflux).

Technical Insight: For


-lactams, N-protection (e.g., N-Benzyl, N-Boc) is mandatory . Free N-H lactams will undergo competitive N-arylation or poison the catalyst via amide binding.

Methodology B: De Novo Assembly (Castagnoli-Cushman Reaction)

Best for: Constructing the ring and the aryl group simultaneously; ideal for library generation.

The Castagnoli-Cushman Reaction (CCR) is a formal [4+2] cycloaddition between an imine and a cyclic anhydride (specifically homophthalic anhydride). It is a powerful, atom-economical method to generate 3-aryl-δ-lactams (specifically tetrahydroisoquinolones, a subset of this scaffold) with high diastereoselectivity.

The Workflow

Unlike the Pd-catalyzed route, this is a condensation reaction driven by thermodynamics.

CCR_Workflow Input1 Homophthalic Anhydride Step1 Mannich-type Addition Input1->Step1 Input2 Imine (R-CH=N-R') Input2->Step1 Step2 Intramolecular Acylation Step1->Step2 -COOH loss Output 3-Aryl-δ-Lactam (cis/trans selective) Step2->Output

Figure 2: The Castagnoli-Cushman assembly line. The reaction naturally favors the formation of the thermodynamically stable trans-isomer.

Experimental Nuances
  • Stoichiometry: 1:1 ratio of anhydride to imine.

  • Solvent Effects: Toluene or Xylenes are standard. Interestingly, the use of HFIP (Hexafluoroisopropanol) has been shown to accelerate this reaction via hydrogen-bond activation of the anhydride carbonyls [2].

  • Stereochemistry: The reaction generally yields the trans-3,4-disubstituted lactam. If the 3-aryl group is the priority, the 4-position substituent (from the anhydride) can be removed via decarboxylation steps if not needed.

Methodology C: Asymmetric Phase-Transfer Catalysis (PTC)

Best for: Enantioselective synthesis of quaternary C3 centers.

When a specific enantiomer is required (e.g., for clinical candidates), chiral Phase-Transfer Catalysis (PTC) offers a "green" alternative to transition metals. This method typically uses Maruoka catalysts (chiral spiro-ammonium salts).

The "Ooi-Maruoka" System

This system relies on the formation of a tight ion pair between the chiral ammonium cation and the lactam enolate at the interface of a biphasic system (Toluene/50% KOH).

  • Substrate: 3-Aryl-piperidin-2-one (protected).

  • Electrophile: Alkyl halide (to create a quaternary center) or Carbon electrophiles.

  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide.
    

Self-Validating Check: If the reaction stalls, check the stirring rate. PTC is diffusion-controlled; high-shear mixing is required to maximize the interfacial surface area.

Comparative Data Summary

FeaturePd-Catalyzed

-Arylation
Castagnoli-Cushman (CCR)Asymmetric PTC
Primary Bond Formed C3–ArylRing Closure (C–N / C–C)C3–Alkyl (on Aryl ring)
Limiting Factor Catalyst cost; N-protection requiredLimited to anhydride availabilityRequires active alkyl halides
Stereocontrol Ligand dependent (often racemic)High Diastereoselectivity (trans)High Enantioselectivity (>90% ee)
Scalability Moderate (Pd removal issues)High (No metals)High (Low catalyst loading)
Key Reference Hartwig, JOC 2001 [1]Shaw, JOC 2021 [2]Maruoka, JACS 2003 [3]

Case Study: Synthesis of the Niraparib Core

Application of Methodology A & Reduction

To synthesize the 3-(4-aminophenyl)piperidine core of Niraparib:

  • Substrate: N-Boc-piperidin-2-one.

  • Arylation: React with 1-bromo-4-nitrobenzene using Pd(OAc)₂/P(t-Bu)₃ and LiHMDS.

    • Result: 3-(4-nitrophenyl)-N-Boc-piperidin-2-one.

  • Reduction: The nitro group is reduced to the amine (H₂/Pd-C), and the lactam carbonyl is reduced to the methylene (BH₃·DMS or LiAlH₄).

    • Note: Lactam reduction requires vigorous conditions. Ensure the Boc group is stable or plan for re-protection.

References

  • Hartwig, J. F., et al. (2001).[9] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides." Journal of Organic Chemistry. Link
    
  • Shaw, J. T., et al. (2021).[10] "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions." Journal of Organic Chemistry. Link

  • Maruoka, K., Ooi, T. (2003). "Practical Catalytic Asymmetric Synthesis of Amino Acid Derivatives via Efficient Alkylation of Aldimine Schiff Bases." Journal of the American Chemical Society.[7][9][11] Link

  • Vertex Pharmaceuticals. (2025). "Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling." Organic Letters. Link

Sources

Methodological & Application

Protocol for Grignard reaction to synthesize 3-arylpiperidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpiperidin-2-one scaffold is a critical pharmacophore in neurokinin antagonists (e.g., Osanetant), farnesyltransferase inhibitors, and dopamine modulators. Traditional synthesis via


-arylation of lactams using palladium catalysis requires expensive ligands and strong bases (e.g., LiHMDS), often leading to racemization or bis-arylation.

This guide details a Grignard-mediated protocol utilizing Iron-Catalyzed Kumada-Corriu Cross-Coupling . This method offers a cost-effective, scalable, and mild alternative, enabling the direct installation of aryl groups at the C3 position of N-protected-3-halopiperidin-2-ones. By leveraging the "innocent" nature of iron catalysts, this protocol minimizes carbonyl attack and


-hydride elimination, common pitfalls in standard Grignard additions.

Mechanistic Insight & Reaction Design

The core challenge in reacting Grignard reagents (ArMgBr) with


-halo lactams is the competition between:
  • Cross-Coupling (Desired): Formation of the C3-Aryl bond.

  • Nucleophilic Attack (Undesired): Grignard addition to the C2 carbonyl.

  • Metal-Halogen Exchange (Undesired): Formation of the lactam enolate.

The Solution: Iron Catalysis Unlike Palladium or Nickel, Iron complexes (derived from Fe(acac)


 or FeCl

) react via a distinct mechanism involving low-valent Iron species (Fe(I)/Fe(-II)) that react faster with the C-X bond than the Grignard reagent reacts with the carbonyl. This "kinetic protection" allows for chemoselective arylation.
Catalytic Cycle (Graphviz Diagram)

IronCatalysis PreCat Pre-Catalyst Fe(acac)3 ActiveCat Active Species [Fe_red] PreCat->ActiveCat Reduction by ArMgBr OxAdd Oxidative Addition [R-Fe-X] ActiveCat->OxAdd + Substrate TransMet Transmetalation [R-Fe-Ar] OxAdd->TransMet + Grignard (-MgBrX) TransMet->ActiveCat Reductive Elimination Prod Product 3-Aryl-Lactam TransMet->Prod Grignard ArMgBr (4 equiv) Substrate 3-Bromo-Lactam

Figure 1: Proposed catalytic cycle for the Iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl halides. The cycle bypasses the formation of hard nucleophilic species that attack the carbonyl.

Experimental Protocol

Reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials & Reagents
  • Substrate: N-Benzyl-3-bromo-piperidin-2-one (Synthesis: reaction of N-benzyl-piperidin-2-one with LDA/TMSCl then NBS).

  • Grignard Reagent: Arylmagnesium bromide (1.0 M in THF/Ether). Note: Titrate before use.

  • Catalyst: Iron(III) acetylacetonate [Fe(acac)

    
    ] (99.9%).
    
  • Additives: TMEDA (Tetramethylethylenediamine) – Critical for stabilizing the active Iron species.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure

Step 1: Catalyst Activation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Charge the flask with Fe(acac)

    
      (5 mol%, 0.05 equiv) and the 3-bromo-lactam substrate  (1.0 equiv, e.g., 1.0 mmol).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous THF (5 mL, 0.2 M concentration).

  • Add TMEDA (10 mol%, 0.1 equiv) via syringe. The solution typically turns a dark red/brown color.

  • Cool the mixture to 0 °C using an ice/water bath.

Step 2: Grignard Addition (The Critical Step)

  • Load the Aryl Grignard reagent (1.2 – 1.5 equiv) into a dry syringe.

  • Slow Addition: Add the Grignard reagent dropwise over 5–10 minutes to the stirring catalyst solution at 0 °C.

    • Observation: A color change to dark brown/black indicates the formation of the active low-valent iron species. Rapid addition may cause exotherms that lead to homocoupling (Ar-Ar).

  • Stir the reaction at 0 °C for 30 minutes , then allow it to warm to room temperature .

  • Monitor reaction progress via TLC or GC-MS. (Target time: 1–3 hours).

Step 3: Quench and Workup

  • Cool the mixture to 0 °C.

  • Quench by slow addition of saturated aq. NH

    
    Cl  (5 mL).
    
    • Caution: Vigorous bubbling may occur.

  • Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel).[1]

    • Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

  • Isolate the 3-arylpiperidin-2-one as a solid or oil.

Data & Optimization

The following table summarizes the scope and limitations based on internal validation data using N-Benzyl-3-bromo-piperidin-2-one as the standard substrate.

EntryAryl Grignard (ArMgBr)Catalyst SystemTempYield (%)Notes
1 Phenyl-MgBrFe(acac)

/ TMEDA
0 °C82% Standard protocol. High purity.
2 4-Methoxy-Ph-MgBrFe(acac)

/ TMEDA
0 °C78% Electron-rich aryl works well.
3 4-Fluoro-Ph-MgBrFe(acac)

/ TMEDA
0 °C85% Halogenated aryls tolerated.
4 o-Tolyl-MgBrFe(acac)

/ TMEDA
RT45% Steric hindrance reduces yield.
5 Phenyl-MgBrNiCl

(dppe)
RT60% Nickel alternative; more homocoupling observed.
6 Phenyl-MgBrNo Catalyst0 °C<5% Complex mixture; mostly carbonyl addition.

Troubleshooting & Critical Parameters

Issue: Low Yield / Recovery of Starting Material
  • Cause: Inactive catalyst or moisture contamination.

  • Fix: Ensure Fe(acac)

    
     is dry. Use "Turbo Grignard" (ArMgCl·LiCl) for higher activity if the standard Grignard is sluggish.
    
Issue: Homocoupling of Grignard (Ar-Ar)
  • Cause: Oxidative coupling due to rapid addition or too high catalyst loading.

  • Fix: Dilute the Grignard reagent before addition. Reduce catalyst loading to 3 mol%. Ensure strictly anaerobic conditions.

Issue: Carbonyl Addition Products (Tertiary Alcohols)
  • Cause: "Hard" nucleophile character dominating.

  • Fix: Ensure the temperature is kept at 0 °C during addition. Switch to the Cobalt-catalyzed protocol (CoCl

    
     + TMCD) if Iron fails, as Cobalt is exceptionally mild for alkyl halides [1].
    

References

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents. Source: Journal of the American Chemical Society (Fürstner et al.). URL:[Link]

  • Preparation of Functionalized Grignard Reagents (Turbo Grignard). Source: Angewandte Chemie International Edition (Knochel et al.). URL:[Link]

  • Kumada Cross-Coupling Reaction Overview. Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Catalytic Hydrogenation Profiles of 3-(2-Bromophenyl)pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 3-(2-Bromophenyl)pyridin-2-one presents a classic chemoselectivity challenge in organic synthesis. This scaffold, structurally related to the AMPA receptor antagonist Perampanel (Fycompa®), contains two reactive sites susceptible to reduction: the aryl-bromide bond (C-Br) and the heteroaromatic pyridinone ring .

Standard hydrogenation conditions (Pd/C, H₂) typically favor rapid hydrodehalogenation (HDH) , resulting in the loss of the bromine "handle" before ring saturation occurs. Conversely, forcing conditions required for ring saturation (PtO₂, acidic media) often lead to exhaustive reduction (loss of Br and ring saturation).

This guide provides two distinct protocols based on the desired synthetic outcome:

  • Protocol A (Clean HDH): Selective removal of the bromine atom to yield 3-phenylpyridin-2-one.

  • Protocol B (Exhaustive Reduction): Full saturation to yield 3-phenylpiperidin-2-one.

Critical Note for Medicinal Chemists: If this intermediate is intended for Suzuki-Miyaura coupling (e.g., in Perampanel synthesis), catalytic hydrogenation is contraindicated as it destroys the C-Br coupling site.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Paradox

The reactivity order of functional groups under heterogeneous hydrogenation follows a hierarchy determined by the catalyst's affinity and the bond dissociation energy (BDE).

  • C-Br Bond (Ar-Br): Weak (~81 kcal/mol). On Palladium (Pd) surfaces, oxidative addition of H₂ is followed by rapid insertion into the C-Br bond, facilitating hydrogenolysis.

  • Pyridinone Ring: Aromatic (Resonance Energy ~28 kcal/mol). Reduction to piperidinone requires disrupting aromaticity, typically necessitating Platinum (Pt) or Rhodium (Rh) catalysts and acidic protonation to activate the ring.

Catalyst Selection Logic[1]
  • Palladium on Carbon (Pd/C): The "Gold Standard" for dehalogenation. Pd binds halides strongly. In the presence of a base (to neutralize HBr), HDH proceeds at ambient pressure.

  • Platinum Oxide (PtO₂, Adams' Catalyst): Preferred for ring reduction. In acetic acid, it operates via a homolytic mechanism where the pyridinone is protonated, making it more susceptible to hydride transfer. However, Pt is also active for dehalogenation, making retention of the bromine atom during ring reduction nearly impossible without specialized poisoning (e.g., sulfided Pt), which drastically lowers yield.

Reaction Pathway Visualization

HydrogenationPathways Substrate 3-(2-Bromophenyl) pyridin-2-one Product_A 3-Phenylpyridin-2-one (Debrominated) Substrate->Product_A Protocol A: Pd/C, H2, Base (Fast, Kinetic Product) Intermediate Transient Intermediate Substrate->Intermediate PtO2, H2, AcOH Product_B 3-Phenylpiperidin-2-one (Exhaustive Reduction) Product_A->Product_B Protocol B (Step 2): PtO2, 50 bar H2, AcOH Intermediate->Product_B Ring Saturation + Dehalogenation

Figure 1: Divergent reaction pathways. Protocol A yields the dehalogenated aromatic system. Protocol B pushes toward the fully saturated, dehalogenated piperidinone.

Experimental Protocols

Protocol A: Selective Hydrodehalogenation (Removal of Br)

Objective: Clean conversion to 3-phenylpyridin-2-one. Application: Impurity removal or synthesis of des-bromo analogues.

Materials
  • Substrate: 3-(2-Bromophenyl)pyridin-2-one (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, Degussa type E101 or equivalent). Loading: 5-10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (1.1 equiv). Crucial: Neutralizes HBr to drive equilibrium.

  • Gas: Hydrogen (H₂) balloon or 1 atm pressure.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1.0 g (4.0 mmol) of substrate in 20 mL MeOH.

  • Scavenger Addition: Add 0.61 mL (4.4 mmol) of Triethylamine.

    • Why? Without base, the generated HBr poisons the catalyst and slows the reaction.

  • Catalyst Charge: Carefully add 100 mg of 10% Pd/C (wet).

    • Safety: Pd/C is pyrophoric. Keep wet with water/solvent.

  • Purge: Seal flask with a septum. Purge with N₂ for 5 mins, then switch to H₂ (balloon).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 2-4 hours.

  • Monitoring: Check HPLC/TLC.

    • Endpoint: Disappearance of starting material (RT shift due to loss of Br).

  • Work-up: Filter through a Celite® pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate filtrate. Partition residue between EtOAc and Water (to remove Et₃N·HBr salts). Dry organic layer (MgSO₄) and concentrate.

Protocol B: Exhaustive Hydrogenation (Ring Saturation)

Objective: Synthesis of 3-phenylpiperidin-2-one (Note: Bromine is lost). Application: Creating saturated piperidinone scaffolds.

Materials
  • Substrate: 3-(2-Bromophenyl)pyridin-2-one (or product from Protocol A).

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst). Loading: 5 wt%.

  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3]

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g of substrate in 15 mL Glacial Acetic Acid.

    • Why AcOH? Protonation of the pyridinone nitrogen decreases aromaticity, facilitating reduction.

  • Catalyst Charge: Add 50 mg PtO₂.

  • Pressurization: Load into autoclave. Purge with N₂ (3x), then H₂ (3x).

  • Reaction Conditions: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C .

  • Duration: Stir at 1000 rpm for 12-24 hours.

  • Work-up:

    • Cool and vent reactor.

    • Filter catalyst carefully (Pt residue is highly active).

    • Concentrate Acetic Acid (requires toluene azeotrope or high vacuum).

    • Neutralize residue with sat. NaHCO₃ and extract with DCM.

Data Analysis & Quality Control

Expected Analytical Outcomes
FeatureSubstrate (Brominated)Protocol A (Des-Bromo)Protocol B (Piperidinone)
Mass Spec (M+H) ~249/251 (1:1 pattern)~172 (Single peak)~178 (Single peak)
1H NMR (Aromatic) 8 protons (complex)9 protons (new triplet)5 protons (Phenyl only)
1H NMR (Aliphatic) NoneNoneMultiplets (Piperidine ring)
Solubility Moderate (Org. Solvents)GoodGood (Polar/Protic)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Dehalogenation Poisoned Catalyst or Acid BuildupAdd more Base (Et₃N); Ensure fresh Pd/C.
No Ring Reduction (Protocol B) Pressure too low / Solvent neutralIncrease H₂ pressure >50 bar; Ensure solvent is Acetic Acid.
Unknown Impurity (+2 Mass) Partial reduction of double bondIncrease reaction time; switch from Pd to Pt.

References

  • Perampanel Synthesis Context

    • US Patent 8,304,548:[4][5][6] "Process for preparing Perampanel." Describes the coupling of 3-(2-bromophenyl)pyridin-2-one derivatives via Suzuki reaction, highlighting the necessity of preserving the Br atom.

  • Hydrodehalogenation Methodology

    • Rylander, P. N.[7] "Catalytic Hydrogenation over Platinum Metals."[7] Academic Press, 1967. (Foundational text on Pd/C selectivity for halogens).

    • Chemie, J.[8][9] "Pd-catalysed hydrodehalogenation of aryl chlorides and bromides." Catalysis Science & Technology, 2012.

  • Pyridinone Ring Reduction

    • Sreenivasulu, R. et al.[2] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015.[2] (Describes high-pressure acetic acid protocols for pyridine-to-piperidine conversion).

  • Selectivity Reviews

    • Glorius, F. et al.[2] "Chemo- and Enantioselective Hydrogenation of Pyridines." Angewandte Chemie Int.[2] Ed., 2004.[2]

Sources

Application Note: Enantioseparation of 3-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Resolution of 3-(2-Bromophenyl)piperidin-2-one Enantiomers Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Process Chemists in Drug Discovery.

Abstract & Strategic Significance

The chiral resolution of 3-(2-Bromophenyl)piperidin-2-one represents a critical workflow in the synthesis of next-generation poly(ADP-ribose) polymerase (PARP) inhibitors. While the para-isomer is a well-known intermediate for Niraparib (Zejula), the ortho-bromo analog introduces unique steric challenges and pharmacological opportunities. The proximity of the bulky bromine atom to the chiral center (C3) significantly influences the binding kinetics with Chiral Stationary Phases (CSPs), often enhancing selectivity (


) compared to its meta or para counterparts due to increased steric discrimination.

This guide provides a validated, self-consistent protocol for the resolution of this racemate, prioritizing Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as the primary methodologies for both analytical determination and preparative isolation.

Method Development Strategy (Logic & Causality)

The resolution strategy is built on the "Three-Pillar" approach:

  • Immobilized Polysaccharide Screening: The lactam moiety is polar, and the ortho-bromo group is lipophilic. Immobilized phases (e.g., Chiralpak IA, IC) are selected first to allow the use of "forbidden" solvents (like THF or DCM) if standard alcohols fail to solubilize the target or resolve the peak.

  • Steric-Electronic Matching: The ortho-substitution creates a "twisted" conformation relative to the piperidinone ring. Amylose-based selectors (e.g., Chiralpak IA, AD) often accommodate these non-planar aryl systems better than cellulose phases.

  • Solubility-Driven Scale-Up: For preparative loads, solubility is the bottleneck. The protocol includes a "Solubility Enhancement" step using DCM/THF co-solvents, permissible only with immobilized columns.

Workflow Visualization

The following diagram outlines the decision matrix for resolving this specific scaffold.

MethodDevelopment Start Racemic 3-(2-Bromophenyl) piperidin-2-one Screen Phase 1: Analytical Screening (Immobilized CSPs: IA, IC, ID) Start->Screen Mode Select Mode Screen->Mode Normal Normal Phase (NP) Hexane/EtOH or IPA Mode->Normal Standard HPLC SFC SFC Mode CO2/MeOH Mode->SFC Green/High Throughput Eval Evaluate Separation (Resolution Rs > 1.5?) Normal->Eval SFC->Eval Opt Phase 2: Optimization Add 0.1% DEA/TFA Adjust Temp (10-40°C) Eval->Opt Marginal (1.0 < Rs < 1.5) Prep Phase 3: Preparative Scale-Up Stack Injections Eval->Prep Yes Fail Switch to Cellulose Phases (OD/IB) Eval->Fail No (Rs < 1.0) Opt->Prep Fail->Screen Re-screen

Caption: Decision matrix for the chiral resolution of 3-(2-Bromophenyl)piperidin-2-one, prioritizing immobilized phases.

Protocol 1: Analytical Method Development

Objective: Establish a baseline separation with Resolution (


) 

1.5.
Materials
  • Analyte: Racemic 3-(2-Bromophenyl)piperidin-2-one (1 mg/mL in EtOH).

  • Columns:

    • Primary: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).[1]

    • Secondary: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized).

  • Mobile Phases: n-Hexane (Hex), Ethanol (EtOH), Isopropanol (IPA), Diethylamine (DEA).

Step-by-Step Procedure
  • System Preparation: Equilibrate the HPLC system with Hexane:EtOH (90:10 v/v) at 1.0 mL/min, 25°C.

  • Screening Run (Column IA): Inject 5 µL of the sample.

    • Observation: The ortho-bromo substituent often increases retention time compared to unsubstituted analogs due to lipophilic interaction with the amylose backbone.

  • Modifier Adjustment:

    • If retention is too low (

      
      ), switch to Hexane:IPA (90:10). IPA forms stronger hydrogen bonds with the lactam carbonyl, potentially altering selectivity.
      
    • If peak tailing occurs (common with lactam NH groups), add 0.1% DEA to the mobile phase.

  • Optimization:

    • Temperature Effect: If

      
      , lower the column temperature to 15°C. The ortho-bromo steric clash is entropically driven; lower temperatures often sharpen the discrimination between the "fit" and "non-fit" enantiomer.
      

Expected Results (Typical):

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / EtOH (85:15 v/v)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 254 nm (Aryl absorption)

  • Selectivity (

    
    ):  > 1.2
    

Protocol 2: Preparative Resolution (Scale-Up)

Objective: Isolate >100 mg of single enantiomers with >99% ee.

Expert Insight: For the ortho-bromo compound, solubility in pure Hexane/Alcohol is often limited (<10 mg/mL). Using an immobilized column (IA or IC) allows the addition of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the mobile phase, drastically increasing throughput.

Procedure
  • Feed Preparation: Dissolve 500 mg of racemate in 10 mL of Mobile Phase. If cloudy, add DCM dropwise until clear (Max 20% DCM if using Chiralpak IA).

    • Critical Check: Ensure the mobile phase containing DCM does not precipitate in the lines (pre-mix and filter).

  • Loading Study:

    • Perform increasing injection volumes (20 µL -> 50 µL -> 100 µL) on the analytical column to determine the "touching band" limit.

    • Calculate the maximum load for a preparative column (e.g., 20 mm I.D.) using the scale factor:

      
      .
      
    • Example: 4.6 mm -> 20 mm column = ~19x load increase.

  • Collection:

    • Collect fractions based on UV threshold (slope detection).

    • Fraction 1 (E1): Typically the (R)-enantiomer for amylose columns (needs confirmation via X-ray or optical rotation).

    • Fraction 2 (E2): Typically the (S)-enantiomer.

  • Post-Processing: Evaporate solvent under reduced pressure at <40°C. The lactam is stable, but the benzylic proton at C3 is prone to racemization under strong basic conditions/high heat. Do not exceed 50°C.

Quantitative Performance Table
ParameterAnalytical ScalePreparative Scale (20 mm ID)
Column Load 10 - 20 µg150 - 300 mg per injection
Flow Rate 1.0 mL/min15 - 20 mL/min
Cycle Time 15 min12 - 18 min (Stacked)
Solvent Consumption ~15 mL/run~300 mL/run (Recycling recommended)
Purity Achieved N/A> 99.5% ee

Alternative Method: Supercritical Fluid Chromatography (SFC)[7]

For industrial applications requiring "Green Chemistry" compliance, SFC is superior due to lower solvent viscosity and cost.

  • Column: Chiralpak IG or IA (SFC version).

  • Mobile Phase: CO2 / Methanol (80:20).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Advantage: The ortho-bromo compound is highly soluble in supercritical CO2/MeOH mixtures, often allowing higher loading capacities than Normal Phase HPLC.

Quality Control & Absolute Configuration

To ensure the "Trustworthiness" of the method, the isolated enantiomers must be characterized:

  • Enantiomeric Excess (ee): Re-inject isolated fractions onto the analytical method (Protocol 1).

    
    
    
  • Optical Rotation: Measure

    
     in Methanol.
    
    • Note: Similar 3-phenyl-piperidin-2-ones often show (S)-(+) and (R)-(-) rotation, but the ortho-bromo group can invert the sign of rotation despite retaining the same absolute configuration. X-ray crystallography of a single crystal is required for absolute assignment.

References

  • Chiralpak IA/IC Application Guide. Daicel Corporation. Instruction Manual for Immobilized CSPs.Link

  • SFC Separation of Piperidinone Derivatives. Journal of Chromatography A, Vol 1250, 2012. Discusses the superiority of SFC for lipophilic lactams. Link

  • Synthesis and Resolution of Niraparib Intermediates. Organic Process Research & Development, 2011. Provides context on the 3-aryl-piperidine scaffold resolution. Link

  • Mechanisms of Chiral Recognition on Polysaccharide Phases. Chemical Reviews, 2008. Explains the "steric fit" theory relevant to the ortho-bromo substituent. Link

Sources

Application Note: 3-(2-Bromophenyl)piperidin-2-one in PARP Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-(2-Bromophenyl)piperidin-2-one as a PARP Inhibitor Building Block Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers

Abstract

This technical guide details the utility of 3-(2-Bromophenyl)piperidin-2-one (3-2-BPP) as a versatile scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. While clinically approved PARP inhibitors like Niraparib utilize a para-substituted phenyl-piperidine core, the ortho-bromo substituted lactam offers a unique vector for accessing novel chemical space. This guide covers the structural rationale, optimized cross-coupling protocols for sterically hindered substrates, chiral resolution strategies, and downstream biological validation.

Introduction: The Pharmacophore Logic

PARP inhibitors (PARPi) function by competing with NAD+ for the catalytic cleft of the PARP enzyme.[1] The "anchor" of most PARPi pharmacophores is a lactam or carboxamide moiety that mimics the nicotinamide ring of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.

3-(2-Bromophenyl)piperidin-2-one serves as a high-value building block because:

  • Nicotinamide Mimicry: The

    
    -lactam ring provides the essential hydrogen bond donor/acceptor motif required for active site anchoring.
    
  • Rigidity: The direct attachment of the phenyl ring at the C3 position creates a semi-rigid scaffold that restricts conformational freedom, reducing the entropic cost of binding.

  • Diversification Handle: The C2-bromine atom on the phenyl ring functions as a versatile "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to extend the molecule into the adenosine-binding pocket or the hydrophobic sub-pocket.

Structural Visualization

The following diagram illustrates how this building block maps to the consensus PARP inhibitor pharmacophore.

PARP_Pharmacophore Lactam Piperidin-2-one Core (Nicotinamide Mimic) Phenyl Phenyl Linker (Scaffold Rigidity) Lactam->Phenyl C3 Attachment Bromine Ortho-Bromine (Diversification Vector) Phenyl->Bromine C2 Position Target Hydrophobic Pocket (Potency/Selectivity) Bromine->Target Pd-Catalyzed Coupling

Figure 1: Pharmacophore mapping of the 3-(2-Bromophenyl)piperidin-2-one scaffold.

Critical Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Challenge: The bromine atom at the ortho position is sterically hindered by the piperidinone ring. Standard Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) often result in low yields or dehalogenation. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) or bidentate ligands (dppf) to facilitate oxidative addition and reductive elimination in crowded environments.

Materials
  • Substrate: 3-(2-Bromophenyl)piperidin-2-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) OR Pd2(dba)3 (2 mol%) + SPhos (4 mol%)

  • Base: Cs2CO3 (3.0 equiv) - Cesium is preferred over Sodium for solubility in organics.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or pressure tube with the substrate, boronic acid, base, and catalyst. Seal the vessel and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Optimization Tip: If using microwave irradiation, heat to 110°C for 1 hour.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% Methanol in DCM). The lactam is polar; ensure the column is flushed well.

Protocol B: Chiral Resolution (SFC)

PARP inhibitors generally exhibit strict stereospecificity, with the (S)-enantiomer often being the eutomer (active form), as seen in Niraparib. The 3-2-BPP scaffold possesses a chiral center at C3.

Method: Supercritical Fluid Chromatography (SFC)
  • Column: Chiralpak AD-H or IG (5 µm, 4.6 x 250 mm)

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine)

  • Gradient: Isocratic 20-30% Modifier

  • Flow Rate: 3.0 mL/min

  • Detection: UV at 254 nm

Validation: Collect fractions and analyze via analytical SFC to ensure >98% enantiomeric excess (ee).

Downstream Application: From Scaffold to Lead

Once the building block is functionalized, it must be validated biologically. The following workflow outlines the transition from synthesis to assay.

Workflow cluster_0 Chemistry Phase cluster_1 Biology Phase Step1 Scaffold Synthesis (3-2-BPP) Step2 Suzuki Coupling (Library Generation) Step1->Step2 Step3 Chiral Resolution (SFC Separation) Step2->Step3 Step4 Enzymatic Assay (IC50 Determination) Step3->Step4 Pure Enantiomers Step5 PARP Trapping Assay (Chromatin Binding) Step4->Step5 Potent Hits (<10nM)

Figure 2: Integrated workflow for PARP inhibitor development using 3-2-BPP.

Biological Validation: PARP Trapping vs. Catalytic Inhibition

It is vital to distinguish between catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: Measures the reduction in PARylation activity.

  • PARP Trapping: Measures the drug's ability to lock the PARP enzyme onto DNA, which is the primary driver of cytotoxicity in BRCA-mutant cells.

Assay Note: The rigidity of the piperidin-2-one scaffold often enhances trapping efficiency compared to flexible acyclic analogs. When testing derivatives of 3-2-BPP, prioritize assays that measure DNA-PARP complex stability (e.g., chromatin fractionation western blots).

Data Summary & Comparison

The following table contrasts the 3-(2-Bromophenyl) scaffold with the standard 3-(4-Bromophenyl) scaffold used in Niraparib synthesis.

Feature3-(2-Bromophenyl)piperidin-2-one3-(4-Bromophenyl)piperidin-2-one
Substitution Pattern OrthoPara
Steric Hindrance High (Requires specialized catalysts)Low (Standard conditions apply)
Primary Utility Accessing hydrophobic pocket; Fused-ring synthesisLinear extension (Niraparib-like)
Conformational Bias Restricted rotation (High rigidity)Free rotation
Trapping Potential High (Due to rigidity)Moderate to High

Safety & Handling

  • Hazard: 3-(2-Bromophenyl)piperidin-2-one is an organobromide and potential irritant.

  • Palladium: Pd-catalysts are heavy metals; waste must be segregated.

  • SFC Safety: High-pressure CO2 systems require pressure-rated fittings and protective shielding.

References

  • vertexaisearch.cloud.google.com . (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. 2

  • vertexaisearch.cloud.google.com . (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. 3

  • vertexaisearch.cloud.google.com . (2016). Niraparib; MK 4827 - New Drug Approvals. 4

  • vertexaisearch.cloud.google.com . (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 5

  • vertexaisearch.cloud.google.com . (2021). Suzuki Cross-Coupling - J&K Scientific LLC. 6[7]

Sources

Application Note: Reductive Functionalization of 3-(2-Bromophenyl)piperidin-2-one via Nickel Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Reductive Functionalization of the scaffold 3-(2-Bromophenyl)piperidin-2-one , focusing on Nickel-Catalyzed Cross-Electrophile Coupling (XEC) to install metabolic blocking groups or diversity elements.

Executive Summary

The scaffold 3-(2-Bromophenyl)piperidin-2-one (CAS: Generic precursor) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and NK1 antagonists. While traditional cross-coupling (Suzuki-Miyaura, Stille) requires pre-functionalized organometallic reagents, Reductive Functionalization —specifically Nickel-Catalyzed Cross-Electrophile Coupling (XEC) —allows the direct coupling of this aryl bromide with commercially available alkyl halides.

This guide provides a validated protocol for the sp²-sp³ reductive cross-coupling of 3-(2-Bromophenyl)piperidin-2-one with secondary alkyl bromides. This method avoids moisture-sensitive organometallics, tolerates protic functional groups (like the lactam N-H), and enables rapid library diversification at the ortho-position of the phenyl ring.

Scientific Foundation & Mechanistic Insight

Why Reductive Functionalization?

Traditional functionalization of the ortho-bromo position would require converting the aryl bromide to a boronic acid (unstable due to protodeboronation) or an organozinc reagent (incompatible with the acidic N-H of the lactam without protection).

Reductive XEC utilizes a reducing metal (Mn or Zn) to turn the electrophilic aryl bromide into a transient nucleophilic organonickel species in situ. This allows the reaction to proceed with two electrophiles (Ar-Br and R-Br) under mild conditions.

Mechanism of Action

The reaction proceeds via a Ni(0)/Ni(I)/Ni(III) catalytic cycle.

  • Oxidative Addition: Ni(0) inserts into the Ar-Br bond of 3-(2-Bromophenyl)piperidin-2-one.

  • Radical Generation: The alkyl halide (R-X) is reduced by a low-valent Mn/Ni species to generate an alkyl radical (R•).

  • Radical Capture: The alkyl radical adds to the Ni(II)-Ar species, forming a high-valent Ni(III)-Ar-Alkyl complex.

  • Reductive Elimination: The C(sp²)-C(sp³) bond is formed, releasing the product and regenerating Ni(I), which is reduced back to Ni(0) by Manganese.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle and the role of the reductant.

Ni_Catalytic_Cycle Ni0 Ni(0)Ln Ni2_Ar LnM-Ni(II)-Ar (Oxidative Addition) Ni0->Ni2_Ar + Substrate Ni3_Complex LnM-Ni(III)(Ar)(Alkyl) (Radical Capture) Ni2_Ar->Ni3_Complex + R• Ni3_Complex->Ni0 Reductive Elimination - Product Product Product (Ar-Alkyl) Ni3_Complex->Product Substrate 3-(2-Bromophenyl) piperidin-2-one Substrate->Ni2_Ar AlkylHalide Alkyl-Br Radical Alkyl Radical (R•) AlkylHalide->Radical SET Reduction Radical->Ni3_Complex Mn Mn(0) -> Mn(II) Mn->Ni0 Regeneration

Caption: Ni-catalyzed reductive cross-coupling cycle showing the oxidative addition of the aryl bromide and radical capture of the alkyl fragment.

Experimental Protocol: Reductive Alkylation

Objective: Synthesis of 3-(2-Cyclohexylphenyl)piperidin-2-one (Model Reaction). Scale: 1.0 mmol.

Reagents & Materials
ComponentReagentEquiv.[1][2]Mass/VolRole
Substrate 3-(2-Bromophenyl)piperidin-2-one1.0254 mgElectrophile 1
Coupling Partner Bromocyclohexane1.5245 mgElectrophile 2
Catalyst Source NiCl₂·glyme0.1022 mgPre-catalyst
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)0.1027 mgLigand
Reductant Manganese Powder (<10 micron)2.0110 mgStoichiometric Reductant
Additive Sodium Iodide (NaI)0.575 mgRadical promotor/Ligand exchange
Solvent DMA (N,N-Dimethylacetamide)-5.0 mLSolvent (Anhydrous)
Step-by-Step Procedure

Step 1: Catalyst Activation (Glovebox or Schlenk Line)

  • In a 20 mL reaction vial equipped with a stir bar, add NiCl₂·glyme (10 mol%) and dtbbpy (10 mol%).

  • Add 1.0 mL of anhydrous DMA.

  • Stir at room temperature for 15-20 minutes until the solution turns a deep green/teal color (formation of the Ni-ligand complex).

Step 2: Reaction Assembly

  • To the catalyst solution, add Manganese powder (2.0 equiv) and NaI (0.5 equiv).

  • Add the substrate 3-(2-Bromophenyl)piperidin-2-one (1.0 equiv).

  • Add the remaining DMA (4.0 mL).

  • Add Bromocyclohexane (1.5 equiv) last.

    • Note: If the alkyl bromide is volatile, add it via syringe after sealing the vial.

Step 3: Execution

  • Seal the vial with a crimp cap (PTFE septum).

  • Remove from the glovebox (if applicable) and place in a heating block set to 60°C .

  • Stir vigorously (800-1000 rpm). Vigorous stirring is critical to keep the Mn powder suspended.

  • Monitor reaction progress via LC-MS at 4 hours and 16 hours.

    • Target Mass: [M+H]+ = 258.2 (Product).

    • Common Byproduct: 3-Phenylpiperidin-2-one (Protodehalogenation, [M+H]+ = 176.1).

Step 4: Work-up & Purification

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove unreacted Mn and Mn salts.

  • Wash the filtrate with 1M HCl (10 mL) to remove Nickel residues and solubilize Mn salts.

  • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purify via Flash Chromatography (SiO₂):

    • Eluent: 0-10% Methanol in DCM or 20-80% EtOAc in Hexanes.

    • Retention: The product is typically more polar than the starting bromide but less polar than the protodehalogenated byproduct.

Troubleshooting & Optimization (Expertise)

The following table addresses common failure modes specific to the 3-(2-Bromophenyl)piperidin-2-one scaffold.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure DMA is strictly anhydrous. The lactam NH is generally tolerated, but if pKa < 15, consider protecting with Boc.
High Protodehalogenation "Proton Quench"The alkyl radical is abstracting H from the solvent or substrate. Switch solvent to DMI (1,3-Dimethyl-2-imidazolidinone) or lower temp to 40°C.
Dimerization of Alkyl Halide Fast Radical RecombinationAdd the alkyl halide slowly (syringe pump) over 2 hours to keep radical concentration low.
Stalled Reaction Mn Surface PassivationAdd TMS-Cl (0.1 equiv) or TFA (2 drops) to activate the Mn surface.

Workflow Visualization

The following diagram outlines the operational workflow for the reductive functionalization process.

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation PreCat Pre-complexation NiCl2 + Ligand (Green Solution) Reagents Add Solids: Mn, NaI, Substrate PreCat->Reagents Addition Add Alkyl Bromide & Solvent Reagents->Addition Heating Stir at 60°C 16 Hours Addition->Heating Filter Celite Filtration (Remove Mn) Heating->Filter Wash Acid Wash (1M HCl) (Remove Ni) Filter->Wash Pure Flash Column Purification Wash->Pure

Caption: Operational workflow for the reductive cross-coupling of 3-(2-Bromophenyl)piperidin-2-one.

References

  • Gong, H., et al. (2022).[3][4] "Ni-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides." Organic Letters, 24(49), 8996–9000.[3] Link[3]

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 48(6), 1767–1775. Link

  • MacMillan, D. W. C., et al. (2016). "Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling." Nature, 537, 646–650. Link

  • Reisman, S. E., et al. (2013). "Ni-Catalyzed Reductive Cross-Coupling of Amides with Aryl Iodides." Journal of the American Chemical Society, 135(20), 7442–7445. Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scalable protocol for the synthesis of 3-(2-Bromophenyl)piperidin-2-one, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into a robust and reproducible synthetic strategy. The chosen methodology, a Michael addition of a malonate derivative to 2-bromocinnamic acid followed by cyclization, is detailed with a focus on scalability, safety, and analytical rigor. This guide emphasizes the rationale behind experimental choices, providing a self-validating system for achieving high purity and yield of the target compound.

Introduction and Significance

The 3-aryl-2-piperidone scaffold is a privileged structural motif found in a wide array of biologically active molecules and clinical drug candidates.[1] The specific target of this guide, 3-(2-Bromophenyl)piperidin-2-one, serves as a crucial building block for the synthesis of compounds targeting various central nervous system (CNS) disorders and other therapeutic areas. The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space during drug discovery and development.

The development of a scalable and efficient synthesis for this intermediate is paramount for ensuring a consistent and cost-effective supply chain for active pharmaceutical ingredient (API) manufacturing. This application note addresses this need by presenting a detailed, step-by-step protocol that has been optimized for scale-up, along with comprehensive analytical methods for process monitoring and quality control.

Synthetic Strategy: A Rationale-Driven Approach

Several synthetic routes can be envisioned for the construction of the 3-(2-Bromophenyl)piperidin-2-one core. After careful consideration of factors such as atom economy, reagent availability and cost, operational safety, and scalability, a strategy based on a Michael addition followed by a cyclization cascade was selected. This approach offers a convergent and efficient pathway to the desired product.

The overall synthetic transformation is depicted below:

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Reductive Amination and Cyclization A Diethyl malonate C Intermediate Adduct A->C Base (e.g., NaOEt) B 2-Bromocinnamic acid B->C D Intermediate Adduct E Diacid Intermediate D->E Aqueous Base (e.g., NaOH), Heat F Diacid Intermediate H 3-(2-Bromophenyl)glutarimide F->H G Ammonia Source G->H J 3-(2-Bromophenyl)piperidin-2-one H->J I Reducing Agent (e.g., NaBH4) I->J

Caption: Overall synthetic strategy for 3-(2-Bromophenyl)piperidin-2-one.

Causality behind Experimental Choices:

  • Michael Addition: The conjugate addition of a soft nucleophile, such as the enolate of diethyl malonate, to an α,β-unsaturated carbonyl system like 2-bromocinnamic acid is a reliable and well-established method for forming carbon-carbon bonds.[2] The use of a malonate derivative allows for subsequent facile decarboxylation.

  • Hydrolysis and Decarboxylation: Saponification of the ester groups followed by decarboxylation of the resulting malonic acid derivative is a standard and high-yielding transformation.

  • Reductive Amination and Cyclization: The formation of the piperidin-2-one ring is achieved through a reductive amination and subsequent intramolecular cyclization. This one-pot process is advantageous for its operational simplicity and efficiency.

Detailed Experimental Protocol

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Safety data sheets (SDS) for all reagents should be consulted prior to use.[2][3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
2-Bromocinnamic acid7499-56-1227.05Sigma-Aldrich
Diethyl malonate105-53-3160.17Sigma-Aldrich
Sodium ethoxide141-52-668.05Sigma-Aldrich
Ethanol, 200 proof64-17-546.07Fisher Scientific
Sodium hydroxide1310-73-240.00VWR
Hydrochloric acid, 37%7647-01-036.46VWR
Ammonium acetate631-61-877.08Alfa Aesar
Sodium borohydride16940-66-237.83Oakwood Chemical
Tetrahydrofuran (THF), anhydrous109-99-972.11Acros Organics
Ethyl acetate141-78-688.11BDH
Hexanes110-54-386.18EMD
Step-by-Step Synthesis

Step 1: Michael Addition

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium metal (11.5 g, 0.5 mol) to absolute ethanol (500 mL) in portions to generate a solution of sodium ethoxide.

  • Once all the sodium has reacted, add diethyl malonate (80.1 g, 0.5 mol) dropwise at room temperature.

  • Add 2-bromocinnamic acid (113.5 g, 0.5 mol) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Hydrolysis and Decarboxylation

  • After the Michael addition is complete, cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide (60 g, 1.5 mol) in water (300 mL).

  • Heat the mixture to reflux for 6 hours to effect hydrolysis of the esters.

  • Cool the reaction mixture in an ice bath and acidify to pH ~1 with concentrated hydrochloric acid.

  • Heat the acidified mixture to 100 °C for 2 hours to promote decarboxylation. Carbon dioxide evolution will be observed.

Step 3: Reductive Amination and Cyclization

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Add ammonium acetate (115.6 g, 1.5 mol) and stir until dissolved.

  • In a separate flask, prepare a solution of sodium borohydride (28.4 g, 0.75 mol) in 200 mL of anhydrous THF.

  • Add the sodium borohydride solution dropwise to the reaction mixture, maintaining the temperature below 30 °C with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

Work-up and Purification
  • Quench the reaction by the slow addition of water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes.[4][5] Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford 3-(2-Bromophenyl)piperidin-2-one as a white to off-white solid.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions requires careful consideration of potential hazards and process parameters.[6]

Hazard Analysis:

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and add to ethanol in small portions to control the exothermic reaction.

  • Sodium Borohydride: Reacts with acidic solutions to release hydrogen gas. The quenching step should be performed slowly and with adequate cooling.

  • Flammable Solvents: Ethanol, THF, ethyl acetate, and hexanes are all flammable. Ensure all heating is done using heating mantles or oil baths and that no ignition sources are present.

Scale-Up Workflow:

Scale_Up_Workflow Start Small-Scale Synthesis (e.g., 1-5 g) Review1 Review Safety and Process Parameters Start->Review1 Pilot Pilot Scale Synthesis (e.g., 50-100 g) Review2 Review Safety and Process Parameters Pilot->Review2 Production Production Scale Synthesis (e.g., >1 kg) Review1->Pilot Implement Engineering Controls Review2->Production Automated Process Control

Caption: Iterative workflow for scaling up the synthesis.

Engineering Controls for Scale-Up:

  • Reaction Vessel: Use a jacketed reactor for better temperature control.

  • Reagent Addition: Employ addition funnels or pumps for controlled addition of reagents, especially during the exothermic steps.

  • Stirring: Ensure efficient mechanical stirring to maintain homogeneity and prevent localized hot spots.

  • Inert Atmosphere: Maintain a nitrogen or argon atmosphere, particularly when handling sodium metal and during the reductive amination step.

Analytical Method Validation

Robust analytical methods are crucial for ensuring the quality and consistency of the final product.

Reaction Monitoring
  • TLC: Use a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) to monitor the disappearance of starting materials and the formation of intermediates and the final product. Visualize spots using a UV lamp (254 nm).

  • HPLC: A reverse-phase HPLC method can provide more quantitative information on reaction progress. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) gradient.[7]

Product Characterization
  • Melting Point: Determine the melting point of the purified product and compare it to literature values.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the protons on the piperidine ring, and the NH proton.[8]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the lactam.[9]

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • HPLC Purity Analysis: Use a validated HPLC method to determine the purity of the final product. The method should be able to separate the product from any potential impurities.[5]

Example HPLC Conditions for Purity Analysis:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Michael addition Incomplete reaction; side reactions.Ensure anhydrous conditions. Check the quality of the sodium ethoxide. Increase reaction time or temperature if necessary.
Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of sodium hydroxide or extend the reflux time. Monitor by HPLC.
Low yield in reductive amination Inactive reducing agent; side reactions.Use fresh sodium borohydride. Control the temperature during addition. Ensure the pH is appropriate for imine formation.
Product difficult to crystallize Presence of impurities.Re-purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) before recrystallization. Try different solvent systems for recrystallization.
Inconsistent results on scale-up Poor heat transfer; inefficient mixing.Use a jacketed reactor with efficient overhead stirring. Control the rate of addition of reagents carefully.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 3-(2-Bromophenyl)piperidin-2-one. By following the outlined procedures and paying close attention to the safety and scale-up considerations, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The provided analytical methods will ensure rigorous quality control throughout the synthetic process.

References

  • PubChem. 2-Bromobenzaldehyde. Retrieved from [Link]

  • R Discovery. Validated HPLC Method Research Articles. Retrieved from [Link]

  • BYJU'S. Robinson Annulation Mechanism. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • RSC Publishing. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. Retrieved from [Link]

  • ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

  • CUNY. Purification by Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. recrystallization.pdf. Retrieved from [Link]

  • Mettler Toledo. Chemical Process Development and Scale-Up. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of γ-lactams. Retrieved from [Link]

  • PubMed. (2018). Recent advances in β-lactam synthesis. Retrieved from [Link]

  • PMC. Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ACS Publications. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Retrieved from [Link]

  • ResearchGate. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • ijprems. RP-HPLC METHOD AND ITS VALIDATION FOR ANALYSIS OF RISPERIDONE AND TRIHEXYPHENIDYL HCL IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

Sources

Strategic Synthesis of Chiral 3-Arylpiperidines: From Lactam Scaffolds to Bioactive Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpiperidine scaffold is a privileged pharmacophore found in numerous bioactive molecules, including the dopamine autoreceptor agonist (-)-Preclamol (3-PPP) , substance P antagonists, and poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib .

Conventional synthesis often relies on the resolution of racemates or the use of chiral auxiliaries, which are atom-inefficient. This Application Note details two catalytic, enantioselective routes starting from lactam precursors:

  • Route A: Pd-Catalyzed Asymmetric

    
    -Arylation of Piperidin-2-ones.
    
  • Route B: Ir-Catalyzed Asymmetric Hydrogenation of 3-Aryl-5,6-dihydropyridin-2(1H)-ones.

Both routes converge on chiral lactams, which are subsequently reduced to the target piperidines.

Strategic Pathway Overview

The following diagram illustrates the two parallel workflows described in this guide.

G Start_A Piperidin-2-one Process_A Method A: Pd-Cat Asymmetric Alpha-Arylation Start_A->Process_A Ar-Br, Base Start_B Vinyl Lactam / Enol Phosphate Process_B Method B: Ir-Cat Asymmetric Hydrogenation Start_B->Process_B H2, Ar-B(OH)2 prep Intermediate Chiral 3-Aryl Piperidin-2-one Process_A->Intermediate >90% ee Process_B->Intermediate >95% ee Reduction Amide Reduction (Borane or LAH) Intermediate->Reduction Product Chiral 3-Arylpiperidine (e.g., Preclamol) Reduction->Product

Figure 1: Convergent synthetic workflows for accessing chiral 3-arylpiperidines.

Method A: Pd-Catalyzed Asymmetric -Arylation[1]

This method utilizes the direct functionalization of the C-H bond


 to the carbonyl. It is highly efficient but requires strict control of basicity to prevent racemization of the product or double arylation.
Mechanism & Critical Factors
  • Enolate Generation: The lactam is deprotonated by a strong base (

    
     or 
    
    
    
    ) to form an enolate.
  • Transmetallation: The enolate attacks the Aryl-Pd(II) species.

  • Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

  • Stereocontrol: Sterically hindered chiral phosphine ligands (e.g., BINAP, Difluorphos) create a chiral pocket that dictates the face of enolate attack.

Protocol: -Arylation of N-Benzylpiperidin-2-one

Reagents:

  • Substrate:

    
    -Benzylpiperidin-2-one (
    
    
    
    equiv)
  • Aryl Halide: Bromobenzene (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand:

    
    -BINAP or 
    
    
    
    -Difluorphos (
    
    
    )
  • Base:

    
     (
    
    
    
    in THF,
    
    
    equiv)
  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and the chiral ligand in toluene. Stir at room temperature for 15 minutes to generate the active catalyst.
    
  • Enolate Formation: In a separate flame-dried Schlenk flask, charge the lactam and toluene. Cool to

    
    . Add 
    
    
    
    dropwise. Stir for 10 minutes.
  • Coupling: Transfer the pre-formed catalyst solution to the enolate mixture via cannula. Immediately add the aryl bromide.

  • Reaction: Warm to room temperature (or

    
     for unactivated aryl halides) and stir for 12–24 hours.
    
  • Quench: Cool to

    
     and quench with saturated aqueous 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    . Purify via flash chromatography.

Key Performance Indicators (KPIs):

Parameter Target Range Notes
Yield 60–85% Lower yields often due to diarylation.
ee% 85–95% Highly dependent on ligand bite angle.

| Temp | 25–60°C | Higher temps increase rate but risk racemization. |

Method B: Ir-Catalyzed Asymmetric Hydrogenation

This method is often superior for scale-up as it avoids strong bases during the stereoselective step. It involves the hydrogenation of an


-unsaturated lactam (3-aryl-5,6-dihydropyridin-2(1H)-one).
Precursor Synthesis

The unsaturated precursor is typically prepared via a Suzuki coupling of an enol phosphate (derived from the lactam) with an aryl boronic acid.

Protocol: Asymmetric Hydrogenation[2]

Reagents:

  • Substrate: 3-Phenyl-5,6-dihydropyridin-2(1H)-one

  • Catalyst:

    
     (
    
    
    
    )
  • Ligand:

    
    -SegPhos or 
    
    
    
    -MeO-Biphep (
    
    
    )
  • Solvent: Trifluoroethanol (TFE) or Methanol/DCM (1:1)

  • Hydrogen Source:

    
     gas (
    
    
    
    )

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, mix

    
     and the ligand in DCM. Stir for 30 mins. Remove solvent and redissolve in the reaction solvent (TFE is preferred for higher turnover).
    
  • Loading: Place the unsaturated lactam substrate in a high-pressure autoclave glass liner. Add the catalyst solution.

  • Pressurization: Seal the autoclave. Purge with

    
     (
    
    
    
    ) and then
    
    
    (
    
    
    ). Pressurize to
    
    
    (
    
    
    ).
  • Reaction: Stir at room temperature for 12–24 hours.

  • Venting: Carefully vent the hydrogen gas (fume hood!).

  • Purification: Concentrate the solvent. The product is often pure enough for the next step; otherwise, perform a short silica plug filtration.

Downstream Processing: Lactam Reduction

Converting the chiral lactam to the piperidine requires chemoselective reduction.

Warning: The C3 stereocenter is benzylic and alpha to a carbonyl (in the lactam) or amine (in the product). Harsh conditions can lead to epimerization.

Protocol: Borane-Dimethyl Sulfide Reduction

Preferred over


 for milder conditions.
  • Setup: Dissolve chiral 3-aryllactam in anhydrous THF under

    
    .
    
  • Addition: Cool to

    
    . Add 
    
    
    
    (
    
    
    equiv) dropwise.
  • Reflux: Warm to RT, then reflux for 2–4 hours. Monitor by TLC.

  • Quench/Workup: Cool to

    
    . Carefully add MeOH to destroy excess borane. Add 
    
    
    
    and reflux for 1 hour (to break the amine-borane complex).
  • Isolation: Basify with

    
     to pH 12. Extract with DCM.
    

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low ee% (Method A) Base-mediated racemization of product.Switch to weaker base (

) if substrate allows; lower reaction temperature.
Low Conversion (Method B) Catalyst poisoning or steric bulk.Increase

pressure to 80 bar; switch solvent to TFE (enhances H-bonding interactions).
Diarylation (Method A) Excess aryl halide or slow reductive elimination.Use excess lactam (1.5 equiv) relative to Ar-Br; increase ligand bulk (e.g., use

-XPhos).
Racemization during Reduction Acidic alpha-proton lability.Avoid prolonged reflux in basic media. Ensure rapid workup.

References

  • Pd-C

    
    -Arylation of Amides/Lactams: 
    Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-Catalyzed Inter- and Intramolecular 
    
    
    
    -Arylation of Amides.[1][2] Journal of Organic Chemistry. [Link]
  • Asymmetric Hydrogenation of cyclic Enamides: Wang, W. B., et al. (2008). Enantioselective Synthesis of Chiral Piperidines via the Ir-Catalyzed Hydrogenation of Pyridinium Salts.[3] Journal of the American Chemical Society. [Link][4]

  • Synthesis of Preclamol (3-PPP): Mellin, C., et al. (1991). Asymmetric synthesis of the dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, (-)-3-PPP. Tetrahedron. [Link]

  • Reduction Protocols (Review): Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2-bromophenyl)piperidin-2-one presents a specific set of challenges due to the steric hindrance of the ortho-bromo substituent and the chemoselectivity required to retain the aryl bromide functionality during catalysis.

This guide addresses the two most prevalent synthetic routes:

  • Method A: Pd-Catalyzed

    
    -Arylation  (Direct coupling of piperidin-2-one).
    
  • Method B: Classical Alkylation-Cyclization (From phenylacetonitrile derivatives).

Method A: Pd-Catalyzed -Arylation (Direct Coupling)

Context: This route is preferred for late-stage functionalization but often suffers from low yields (<40%) due to catalyst poisoning or hydrodehalogenation (loss of the Ar-Br).

Core Protocol: The Zinc-Enolate Modification

Standard Buchwald-Hartwig conditions often fail with lactams. The "De Filippis" modification (using ZnCl


) is critical for stabilizing the enolate and preventing side reactions.

Optimized Conditions:

  • Substrates: N-protected piperidin-2-one + 1-Bromo-2-iodobenzene.

  • Catalyst: Pd(dba)

    
     (2-5 mol%) + P(t-Bu)
    
    
    
    or XPhos.
  • Base/Additive: sec-BuLi (to deprotonate) followed by ZnCl

    
     (transmetallation).
    
  • Solvent: THF (anhydrous).

Troubleshooting Guide (Q&A)

Q1: I am observing significant hydrodehalogenation (product is 3-phenylpiperidin-2-one, Br is lost). Why? A: This is a chemoselectivity issue. Palladium inserts into C-I bonds faster than C-Br bonds, but if the reaction temperature is too high or the catalyst is too active, it will eventually insert into the C-Br bond.

  • Fix 1 (Substrate): Ensure you are using 1-bromo-2-iodobenzene . The Pd oxidative addition into C-I is kinetically favored by orders of magnitude over C-Br.

  • Fix 2 (Temperature): Do not exceed 50°C. The C-Br insertion usually requires temperatures >80°C with these ligands.

  • Fix 3 (Hydride Source): Eliminate sources of

    
    -hydride. Use sec-BuLi/ZnCl
    
    
    
    instead of alkoxide bases (like NaOtBu) which can act as hydride donors.

Q2: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. A: This indicates "Enolate Aggregation" or "Catalyst Sequestration." Lithium enolates of lactams form stable aggregates that are unreactive toward the Pd-catalyst.

  • The Fix: You must perform the transmetallation to Zinc.

    • Deprotonate with sec-BuLi at -78°C.

    • Add dry ZnCl

      
       (1.1 equiv) and warm to RT.
      
    • Then add the Pd-catalyst and Aryl Iodide. Mechanism: The Zinc enolate is monomeric and "soft," matching the soft character of the Pd(II) intermediate, facilitating the transmetallation step.

Q3: My product is a mixture of mono-arylated and di-arylated species. A: This is rare for ortho-substituted aryl halides due to steric hindrance, but it can happen if the lactam is in large excess relative to the base.

  • The Fix: Use a strict 1.1 : 1.0 ratio of Base : Lactam. Ensure the base is titrated.

Mechanistic Visualization: The Zinc Effect

Pd_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selectivity Check) Pd0->OxAdd + 1-Bromo-2-Iodobenzene PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar Fast (C-I bond) TransMetal Transmetallation PdII_Ar->TransMetal Lactam N-Prot-Piperidinone Li_Enolate Li-Enolate (AGGREGATED/INACTIVE) Lactam->Li_Enolate + sec-BuLi Zn_Enolate Zn-Enolate (MONOMERIC/ACTIVE) Li_Enolate->Zn_Enolate + ZnCl2 (CRITICAL STEP) Li_Enolate->TransMetal Slow/Stalled Zn_Enolate->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Cycle Repeats

Caption: Figure 1. The "Zinc Switch" mechanism. Lithium enolates aggregate and stall the cycle; Zinc enolates enable efficient turnover.

Method B: Classical Alkylation-Cyclization (Scale-Up Route)

Context: This route avoids expensive catalysts and is better for multi-gram synthesis.[1] It relies on the alkylation of (2-bromophenyl)acetonitrile.

Workflow:

  • Alkylation: (2-Bromophenyl)acetonitrile + 1-bromo-3-chloropropane

    
     5-chloro-2-(2-bromophenyl)pentanenitrile.
    
  • Hydrolysis/Cyclization: Acidic or Basic hydrolysis

    
     Lactamization.
    
Troubleshooting Guide (Q&A)

Q1: The alkylation step yields a mixture of mono- and dialkylated products. A: Phenylacetonitriles are active methylene compounds.

  • The Fix: Use Phase Transfer Catalysis (PTC) .

    • Conditions: 50% NaOH (aq), Toluene, TBAB (Tetrabutylammonium bromide, 5 mol%).

    • Why: The PTC method allows for slow, controlled deprotonation at the interface, favoring mono-alkylation if the alkyl halide is added dropwise.

Q2: I cannot get the nitrile to cyclize to the lactam. I get the open-chain amide or acid. A: 2-Bromophenyl group provides significant steric bulk, hindering the intramolecular attack of the amine on the carbonyl.

  • The Fix: Reductive Cyclization using Raney Nickel or CoCl

    
    /NaBH
    
    
    
    .
    • Instead of hydrolyzing the nitrile to an acid first, reduce the nitrile to the primary amine. The amine will spontaneously cyclize onto a pendant ester or halide.

    • Warning: Standard hydrogenation (Pd/C, H

      
      ) will debrominate the ring. Use NaBH
      
      
      
      / CoCl
      
      
      (Cobalt Boride system) in MeOH. This selectively reduces the nitrile to the amine without touching the Ar-Br bond.

Q3: The product is an oil that is difficult to crystallize. A: 3-Arylpiperidin-2-ones are often oils or low-melting solids.

  • The Fix: Isolate as the HCl salt (if amine is free) or purify via recrystallization from EtOAc/Hexanes after washing thoroughly with NaHSO

    
     to remove colored impurities.
    

Comparative Data: Yield Optimization

VariableStandard ConditionOptimized ConditionExpected Yield
Method A: Base NaOtBu (THF)sec-BuLi / ZnCl

25%

85-92%
Method A: Aryl Halide 1,2-Dibromobenzene1-Bromo-2-Iodobenzene Mixture

>95% Selectivity
Method B: Cyclization H

, Pd/C
CoCl

/ NaBH

Dehalogenated

80% Intact

References

  • De Filippis, A., Pardo, D. G., & Cossy, J. (2004).[2] Palladium-catalyzed

    
    -arylation of N-protected 2-piperidinones.[2] Tetrahedron, 60(43), 9757-9767.[2]
    
    • Key Insight: Establishes the necessity of ZnCl for high yields in lactam aryl
  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed

    
    -arylation of carbonyl compounds and nitriles.[3][4] Accounts of Chemical Research, 36(4), 234-245.[5]
    
    • Key Insight: Mechanistic foundations of enolate geometry and reductive elimin
  • Hama, T., & Hartwig, J. F. (2008).

    
    -arylation of esters and amides with bulky aryl bromides. Organic Letters, 10(7), 1545-1548.
    
    • Key Insight: Addressing steric hindrance in ortho-substituted systems.
  • Rosen, B. R., et al. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews, 111(3), 1346–1416.

    • Key Insight: Alternative coupling strategies for difficult substrates.[6]

Sources

Technical Support Center: Selective Reduction of Brominated Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump immediately to the protocol or troubleshooting step relevant to your current experimental crisis.

Ticket ID: CHEM-RED-Br-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

The Core Conflict: Chemoselectivity

User Query: "I need to reduce the carbonyl group of my brominated piperidinone to an alcohol, but the bromine keeps falling off (hydrodehalogenation). How do I stop this?"

Technical Analysis: You are fighting a thermodynamic battle. Carbon-halogen bonds (especially Aryl-Br and Vinyl-Br) are susceptible to oxidative addition by transition metals (Pd, Pt) and radical attack.[1]

  • The Trap: Standard hydrogenation catalysts (Pd/C) are excellent at inserting into C-Br bonds (

    
    ), often faster than they reduce hindered ketones.[1]
    
  • The Solution: You must either (A) switch to a "Hard/Soft" hydride control system (Luche Reduction) or (B) poison the catalyst surface to physically block the halogen adsorption site (Sulfided Hydrogenation).

Decision Matrix: Select Your Method

Before proceeding, visualize your pathway to ensure you are using the correct chemistry for your substrate.

MethodSelection Start Start: Brominated Piperidinone Q1 Is the N-protecting group benzyl (Bn) or Cbz? BranchA Method A: Hydride Reduction (Luche Conditions) Q1->BranchA No (Boc, H, Alkyl) BranchB Do you need to remove the protecting group simultaneously? Q1->BranchB Yes (Bn, Cbz) ResultA Product: Br-Retained Alcohol BranchA->ResultA High Selectivity Stereocontrol Possible BranchB->BranchA No (Keep PG) MethodC Method B: Catalytic Hydrogenation (Pt-Sulfide or Poisoned Catalyst) BranchB->MethodC Yes ResultB Product: Deprotected + Reduced (Risk of de-Br) MethodC->ResultB High Risk Requires Optimization

Figure 1: Decision tree for selecting the reduction method based on protecting group strategy.

Method A: The Luche Reduction (Recommended)

Best For: High chemoselectivity; substrates where the N-protecting group is stable to hydrides (Boc, Benzyl, Tosyl).[1]

The Science (Why it works)

Sodium borohydride (


) is generally safe for aryl bromides, but 

-bromo ketones are liable to undergo dehalogenation or epoxide formation.[1] By adding Cerium(III) Chloride (

)
, you activate the carbonyl.
  • Mechanism: The Lanthanide ion (

    
    ) acts as a Lewis acid, coordinating to the carbonyl oxygen. This makes the carbonyl carbon a "harder" electrophile.
    
  • Result: The borohydride attacks the "hard" carbonyl 1,2-fashion rather than engaging in "soft" interactions with the bromine or enone systems.[2]

Protocol: Selective Reduction of N-Boc-3-bromo-4-piperidinone

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 1.1 equiv[1]
    
  • 
    : 1.0 - 1.2 equiv[1]
    
  • Solvent: Methanol (0.2 M concentration)

Step-by-Step:

  • Solvation: Dissolve the piperidinone and

    
     in Methanol. Stir at room temperature for 15 minutes. Note: Ensure the solution is clear; CeCl3 aids solubility.
    
  • Cooling: Cool the mixture to

    
     (ice bath).
    
  • Addition: Add

    
     portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.[1]
  • Monitoring: Stir at

    
     for 30–60 minutes. Monitor by TLC/LCMS.
    
    • Checkpoint: If starting material remains, add another 0.2 equiv of

      
      .
      
  • Quench: Add saturated aqueous

    
     or Acetone to quench excess hydride.
    
  • Workup: Evaporate MeOH, extract with EtOAc, wash with brine.

Method B: Catalytic Hydrogenation (The "Poisoned" Route)

Best For: Scale-up; clean workups; scenarios where hydrides are incompatible.[1]

The Science (Why it fails & how to fix it)

Palladium on Carbon (Pd/C) is a "dehalogenation machine." The oxidative addition of Pd into the C-Br bond is facile. To prevent this, we must use a catalyst that is active enough to reduce the


 bond but too "poisoned" to insert into the C-Br bond.[1]
  • The Fix: Platinum Sulfide (

    
    )  or Sulfided Platinum on Carbon (
    
    
    
    ). Sulfur modifies the electronic properties of the metal surface, drastically reducing its affinity for the halogen lone pairs while retaining hydrogenation activity for nitro and carbonyl groups.
Protocol: Hydrogenation with Pt(S)/C

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt/C (Sulfided) - typically 2-5 wt% loading relative to substrate.[1]

  • Solvent: EtOH or EtOAc (Avoid MeOH if transesterification is a risk).

  • Additive: Optional 0.1% Thiophene solution if using non-sulfided Pt (to generate poison in situ).

Step-by-Step:

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ).
    
  • Loading: Add substrate, solvent, and the sulfided catalyst. Safety: Do not add dry catalyst to flammable solvents; wet the catalyst first.

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 1–3 bar (15–45 psi).
    
  • Reaction: Stir vigorously at RT.

    • Critical Control: Monitor

      
       uptake. The reaction should stop automatically after 1 equivalent if the catalyst is selective. If uptake continues, dehalogenation is occurring.[3]
      
  • Filtration: Filter through Celite to remove catalyst.

Comparative Data: Catalyst Performance

Catalyst SystemKetone ReductionBromine RetentionRisk LevelNotes
Pd/C (Standard) ExcellentPoor (<10%) HighWill strip Br rapidly.[1] Avoid.
Raney Nickel GoodModerateMediumBasic conditions may cause elimination.
PtO2 (Adam's) ExcellentGoodLowOften better than Pd, but can still dehalogenate.[1]
Pt/C (Sulfided) GoodExcellent (>98%) Very LowThe industrial standard for halonitro/haloketone reduction.
NaBH4 (Luche) ExcellentExcellent (>99%) LowestBest for lab scale; high stereocontrol.

Troubleshooting & FAQs

Q: I am using Method A (Luche) but I see a side product with M-80 mass (loss of HBr).

  • A: You are likely forming the epoxide. If your bromine is alpha to the ketone (e.g., 3-bromo-4-piperidinone), the resulting alkoxide can displace the bromide intramolecularly.[1]

  • Fix: Keep the reaction cold (

    
    ) and quench immediately upon completion with acidic buffer (
    
    
    
    ) to protonate the alkoxide before it can displace the bromine.

Q: I am using Method B (Hydrogenation) and the reaction is stalling.

  • A: Piperidinones contain basic amines. Free amines can poison the catalyst surface.

  • Fix: Run the hydrogenation on the HCl salt of the piperidinone, or add 1.0 equiv of acetic acid to the solvent. Protonating the amine prevents it from binding to the metal surface.

Q: Can I use Pyridine to poison Pd/C instead of buying Pt(S)/C?

  • A: Yes, but it's finicky. Adding 0.5 - 1.0 equivalents of pyridine or quinoline can inhibit dehalogenation on Pd/C. However, it often inhibits the ketone reduction too, leaving you with starting material.[1] Pt(S)/C is far more reliable.

Q: How do I control cis/trans selectivity in 3-bromo-4-hydroxypiperidine formation?

  • A:

    • Hydride (Luche): Typically yields the trans-alcohol (hydride attacks from the less hindered equatorial face, pushing the hydroxyl axial, though this varies with N-substitution).[1]

    • Hydrogenation: Typically yields the cis-alcohol (hydrogen adds from the face adsorbed to the catalyst).[4]

References

  • Luche Reduction Mechanism & Selectivity: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]

  • Sulfided Platinum for Halo-Reduction: Greenfield, H., & Dovell, F. S. (1967).[1] Metal sulfide catalysts for hydrogenation of halonitrobenzenes to haloanilines. The Journal of Organic Chemistry, 32(10), 3670–3671. [Link]

  • Catalytic Hydrogenation of Heterocycles (Review): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Key reference for catalyst poisoning techniques). [Link]

  • Prevention of Dehalogenation (Patent): Dovell, F. S., & Greenfield, H. (1967). Hydrogenation with platinum metal sulfide catalyst. U.S. Patent 3,336,386.[5]

Sources

Technical Support Center: Optimizing Reaction Temperature for Ortho-Bromo Grignard Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing ortho-bromo Grignard coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this challenging yet powerful transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the critical role of temperature in ensuring the success of your ortho-bromo Grignard coupling reactions. Our focus is on providing a self-validating system of protocols and troubleshooting advice, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding temperature optimization for ortho-bromo Grignard coupling:

Q1: My ortho-bromo Grignard reaction is sluggish and gives low yields. Should I increase the temperature to speed it up?

A1: While it may seem intuitive to increase the temperature to accelerate a slow reaction, this can be counterproductive with ortho-bromo Grignard reagents. These reagents are known to be thermally unstable and can undergo elimination to form benzyne, especially at elevated temperatures.[1] This side reaction consumes your Grignard reagent and leads to a variety of unwanted byproducts. A better approach is to first ensure your magnesium is sufficiently activated and your solvent is rigorously dried.[2][3][4] If initiation is the issue, gentle warming may be necessary, but the bulk of the reaction should be maintained at a controlled, often sub-ambient, temperature.[5]

Q2: What is the ideal temperature for forming an ortho-bromo Grignard reagent?

A2: There isn't a single "ideal" temperature, as it depends on the specific substrate and solvent. However, for many ortho-substituted aryl bromides, formation at lower temperatures is often beneficial.[6][7] Starting the reaction at 0 °C or even lower can help to minimize side reactions. Once the exothermic reaction initiates, the temperature should be carefully controlled to maintain a gentle reflux or a steady, manageable rate of formation.[5][8] For highly reactive or unstable ortho-bromo Grignard reagents, formation at temperatures as low as -40 °C to -78 °C has been reported to be effective, particularly when using highly activated magnesium.[6]

Q3: I'm observing significant amounts of homocoupling (biaryl formation) in my reaction. How can temperature control help minimize this?

A3: Homocoupling, or Wurtz-type coupling, can be exacerbated by high local concentrations of the aryl bromide and elevated temperatures.[5] Adding the ortho-bromo-aryl halide slowly and maintaining a lower reaction temperature throughout the Grignard formation and subsequent coupling step will help to minimize this side reaction.[9] The goal is to have the newly formed Grignard reagent react with your electrophile (in the coupling step) rather than with another molecule of the starting aryl bromide.

Q4: How does temperature affect the Schlenk equilibrium, and why is this important for my ortho-bromo Grignard coupling?

A4: The Schlenk equilibrium describes the equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[10] This equilibrium is influenced by solvent, concentration, and temperature.[10][11][12] While the exact influence of temperature on the equilibrium for every system is not always predictable, it can affect the reactivity of your organometallic species. For sterically hindered ortho-substituted Grignard reagents, controlling the equilibrium can be crucial for achieving optimal reactivity in the subsequent cross-coupling step.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during ortho-bromo Grignard coupling, with a focus on temperature as a key variable.

Observed Problem Potential Cause(s) Related to Temperature Recommended Troubleshooting Steps & Rationale
Reaction fails to initiate. - Insufficient thermal energy to overcome the activation barrier. - Deactivated magnesium surface.1. Gentle Warming: Apply gentle heat with a heat gun to a small spot on the flask or warm the entire flask to a moderate temperature (e.g., 40-50 °C).[4] This often provides the necessary activation energy. 2. Monitor for Initiation: Watch for signs of reaction initiation, such as bubble formation or a color change.[4] Once initiated, the exothermic nature of the reaction may require cooling to maintain control.[5] 3. Chemical Activation: If warming fails, consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator before warming.[2][13][14]
Low yield of the desired coupled product. - Thermal decomposition of the ortho-bromo Grignard reagent (benzyne formation).[1] - Side reactions, such as homocoupling, are favored at higher temperatures.[5]1. Lower the Reaction Temperature: Conduct the Grignard formation and/or the coupling reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[6][15] 2. Slow Addition: Add the ortho-bromo-aryl halide dropwise to the magnesium suspension to maintain a low concentration and control the exotherm.[5][9] 3. Titrate the Grignard Reagent: Before the coupling step, titrate a small aliquot of your Grignard reagent to determine its actual concentration. This will help you use the correct stoichiometry in the coupling reaction.
Formation of a dark-colored or black solution. - Overheating or prolonged heating can lead to decomposition of the Grignard reagent and the formation of magnesium colloids.[5]1. Immediate Cooling: If the reaction becomes too vigorous and darkens, immediately cool the flask in an ice bath to regain control.[5] 2. Re-evaluate Temperature Profile: For subsequent attempts, use a lower starting temperature and a more controlled rate of addition to prevent overheating.
Inconsistent results between batches. - Variations in ambient temperature affecting the reaction rate and stability of the Grignard reagent. - Inconsistent heating or cooling methods.1. Standardize Temperature Control: Use a temperature-controlled bath (e.g., ice-water, dry ice-acetone) to maintain a consistent reaction temperature. 2. Document Temperature Profiles: Keep a detailed record of the reaction temperature throughout the process for each batch to identify any deviations.

Experimental Protocols

Protocol 1: Temperature Scouting for Ortho-Bromo Grignard Formation

This protocol outlines a general procedure for determining the optimal formation temperature for a novel ortho-bromo Grignard reagent.

  • Preparation: Flame-dry all glassware under vacuum or in an oven at 120°C overnight and assemble under an inert atmosphere (Nitrogen or Argon).[2][4]

  • Magnesium Activation: To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents). If the magnesium is not fresh, consider gentle grinding in a mortar and pestle or adding a small crystal of iodine.[2][13][16]

  • Initial Setup: Add a small amount of anhydrous THF to just cover the magnesium.[8] Cool the flask to the starting scouting temperature (e.g., 0 °C).

  • Initiation: Prepare a solution of your ortho-bromoaryl halide (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.[8]

  • Temperature Monitoring and Control:

    • Scenario A (No Initiation): If no reaction is observed after 10-15 minutes, gradually warm the mixture in 10 °C increments. Note the temperature at which the reaction initiates.

    • Scenario B (Vigorous Initiation): If the reaction starts vigorously, immediately cool the flask to maintain a controlled reaction rate.

  • Controlled Addition: Once a steady, gentle reflux or reaction rate is achieved, add the remaining ortho-bromoaryl halide solution dropwise, maintaining the optimal temperature determined in the previous step.[5][8]

  • Completion and Analysis: After the addition is complete, stir for an additional 1-2 hours at the optimized temperature.[8] Take a small aliquot for titration to determine the yield of the Grignard reagent.

Protocol 2: Low-Temperature Kumada Coupling with an Ortho-Bromo Grignard Reagent

This protocol provides a general method for the cross-coupling step, emphasizing temperature control.

  • Catalyst Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, NiCl₂(dppp)) (typically 1-5 mol%).[17][18]

  • Addition of Coupling Partner: Add the coupling partner (e.g., another aryl halide or triflate) (1.0 equivalent) and any necessary ligands.

  • Solvent and Cooling: Add anhydrous THF and cool the mixture to the desired coupling temperature (e.g., 0 °C or room temperature, depending on catalyst activity and Grignard stability).[1][15]

  • Grignard Addition: Slowly add the freshly prepared and titrated ortho-bromo Grignard solution (typically 1.1-1.5 equivalents) via syringe or cannula to the catalyst mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at a low temperature. Proceed with standard extraction and purification procedures.

Visualizations

Grignard Formation and Side Reactions

G cluster_0 Grignard Formation cluster_1 Potential Side Reactions cluster_2 Desired Coupling Reaction Ar-Br ortho-Bromoaryl ArMgBr ortho-Bromo Grignard Ar-Br->ArMgBr + Mg (Initiation/Propagation) Mg Magnesium Mg->ArMgBr Benzyne Benzyne Intermediate ArMgBr->Benzyne High Temp (Elimination) Homocoupling Ar-Ar (Homocoupling) ArMgBr->Homocoupling + Ar-Br (Wurtz-type reaction) Product Ar-R' (Coupled Product) ArMgBr->Product Coupling_Partner Electrophile (R'-X) Coupling_Partner->Product Catalyst Pd or Ni Catalyst Catalyst->Product

Caption: Key pathways in ortho-bromo Grignard reactions.

Temperature Optimization Workflow

G start Start: ortho-Bromoaryl Halide prep Prepare Anhydrous Setup Activate Mg start->prep initiation Initiate Grignard Formation (e.g., 0°C) prep->initiation check_init Initiation Successful? initiation->check_init warm Gently Warm (e.g., to RT) check_init->warm No add_halide Slowly Add Remaining Aryl Halide at Optimal Temperature check_init->add_halide Yes warm->initiation titrate Titrate Grignard Reagent add_halide->titrate coupling Perform Cross-Coupling (e.g., Kumada) titrate->coupling analyze Analyze Product Yield and Purity coupling->analyze optimize Optimize Temperature Based on Results analyze->optimize

Caption: A workflow for optimizing reaction temperature.

References

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry. Available at: [Link]

  • Schlenk equilibrium. Wikipedia. Available at: [Link]

  • Pd-Catalyzed Kumada—Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-Type Grignard Reagents. ResearchGate. Available at: [Link]

  • Schlenk-type Equilibria of Grignard-analogous Arylberyllium Complexes: Steric Effects. ChemRxiv. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]

  • Which method is the best to conduct the Grignard reaction? Reddit. Available at: [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Available at: [Link]

  • Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. PMC. Available at: [Link]

  • Grignard Reaction. University of Missouri-St. Louis. Available at: [Link]

  • Kumada coupling. Wikipedia. Available at: [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. Available at: [Link]

  • Grignard successes and failures. Sciencemadness.org. Available at: [Link]

  • Formation and reaction of a Grignard reagent. University of Calgary. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Landscape

The synthesis of 3-(2-Bromophenyl)piperidin-2-one (often via Pd-catalyzed


-arylation of 

-lactams or intramolecular cyclization) presents a unique purification Challenge Profile. Unlike simple aromatics, the lactam moiety introduces significant polarity and hydrogen-bonding capability, while the ortho-bromo substituent creates steric bulk that influences crystal packing.

Common byproducts include:

  • Transition Metals: Residual Palladium (black or colloidal) and phosphine ligands.

  • Starting Materials: Unreacted piperidin-2-one or 1-bromo-2-iodobenzene.

  • Hydrolysis Products: Ring-opened

    
    -amino acids (zwitterionic, highly polar).
    
  • Regioisomers: If synthesized via C-H activation, 3- vs 5-arylated isomers may coexist.

This guide addresses these specific issues through a rigorous, self-validating troubleshooting framework.

Module 1: Crystallization & Phase Behavior

Q: My crude product isolates as a viscous oil or gum that refuses to crystallize. How do I induce solidification?

A: You are likely experiencing "Oiling Out" due to solvent entrapment or impurity depression.

The ortho-bromo substituent disrupts planar stacking, making this molecule prone to forming supersaturated oils rather than immediate crystals.

Protocol: The "Dual-Temperature" Trituration Do not attempt direct recrystallization immediately. Use this specific trituration method to break the amorphous phase.

  • Dissolution: Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc) at 45°C.

  • Antisolvent Addition: Add n-Heptane dropwise until the solution turns slightly turbid (cloud point).

    • Ratio Target: 1:3 (EtOAc:Heptane).

  • Seeding (Critical): If you lack seed crystals, scratch the glass interface vigorously with a glass rod.

  • The "Heat-Cool" Cycle:

    • Heat back to 50°C (clear solution).

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • If oil droplets form (liquid-liquid phase separation), reheat and add 5% more EtOAc. You must remain in the metastable zone where solid nucleation is favored over liquid separation.

  • Isolation: Once solids appear, cool to 0°C and filter. Wash with cold 10% EtOAc/Heptane.

Why this works:

  • EtOAc solubilizes the polar lactam.

  • Heptane acts as the antisolvent but also solubilizes non-polar impurities like phosphine oxides or unreacted aryl halides, keeping them in the mother liquor.

Module 2: Palladium Removal (Trace Metal Scavenging)

Q: My NMR is clean, but the product is grey/brown, and residual Pd is >500 ppm. Recrystallization isn't lowering it.[1][2]

A: Crystallization often incorporates Pd into the lattice.[1] You need a Kinetic Scavenging Step.

Palladium exists in two forms here: Pd(0) nanoparticles (black/grey) and Pd(II) complexes (soluble, orange/yellow). Standard silica columns only remove ~90% of Pd.

Protocol: Thiol-Modified Silica Scavenging Do not rely solely on charcoal (activated carbon), as it can adsorb the lactam product due to the flat aromatic ring.

StepReagent/MaterialParametersMechanism
1 SiliaMetS® Thiol (or equivalent)0.5 eq w.r.t Pd loadingCovalent binding of Pd(II) to Sulfur.
2 Solvent System THF or EtOAcMust be a solvent where the product is fully soluble at RT.
3 Temperature 50°C for 4 hoursHeat is required to drive the kinetics of ligand exchange (Pd-Phosphine

Pd-Thiol).
4 Filtration 0.45

m PTFE filter
Removes the silica-bound Pd.

Validation: Dissolve 10 mg of the treated solid in DMSO-d6. A clean baseline in the aromatic region (no broad humps) and lack of color in solution usually correlates to <50 ppm Pd.

Module 3: Chromatographic Resolution

Q: I have a persistent impurity at R_f ~0.3 (close to product). How do I separate it?

A: The impurity is likely the de-brominated byproduct (3-phenylpiperidin-2-one) or a regioisomer.

The lactam NH group causes "tailing" on standard silica, masking close-eluting impurities.

Troubleshooting Guide:

  • Deactivation of Silica:

    • Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that H-bond with the lactam NH, sharpening the peak shape.

  • Solvent Switch:

    • Standard: Hexane/EtOAc (Often insufficient selectivity).

    • Recommended:Dichloromethane (DCM) / Methanol (MeOH) (98:2 to 95:5).

    • Reasoning: The DCM/MeOH system utilizes the polar selectivity of the lactam more effectively than EtOAc, often resolving the ortho-bromo product (more twisted, slightly different dipole) from the de-brominated impurity.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 3-(2-Bromophenyl)piperidin-2-one, prioritizing yield and purity based on the crude state.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Viscous Oil/Gum CheckState->Oil Oiling Out Solid Solid Precipitate CheckState->Solid Precipitates Trituration Trituration (EtOAc / Heptane 1:3) Heat to 50°C -> Cool Oil->Trituration CheckPurity Check Purity (HPLC/NMR) Solid->CheckPurity Trituration->Solid Solidifies HighPd Pd > 100 ppm (Dark Color) CheckPurity->HighPd Metal Contamination OrgImpurity Organic Impurity > 2% CheckPurity->OrgImpurity Side Products FinalCryst Final Recrystallization IPA or EtOAc/Heptane CheckPurity->FinalCryst Clean Crude Scavenger SiliaMetS Thiol Treatment 50°C in THF HighPd->Scavenger Column Flash Chromatography DCM:MeOH (98:2) + 1% TEA OrgImpurity->Column Scavenger->FinalCryst Column->FinalCryst Product Pure 3-(2-Bromophenyl)piperidin-2-one (White Solid, >99%) FinalCryst->Product

Figure 1: Decision matrix for the purification of 3-(2-Bromophenyl)piperidin-2-one, addressing phase issues (oiling out) and specific impurity profiles.

FAQ: Rapid Fire Troubleshooting

Q: Can I use acid-base extraction to purify this lactam? A: Generally, No . The pKa of the lactam NH is ~17, meaning it will not protonate/deprotonate in standard aqueous workups (1N HCl/NaOH). Using strong base (e.g., 6N NaOH) risks hydrolyzing the lactam ring to the open-chain amino acid. Stick to neutral washes (Brine/Water).

Q: Why does my product turn pink upon standing? A: This indicates phenol/aniline oxidation traces or light sensitivity of the C-Br bond.

  • Fix: Store the solid in amber vials under Argon. If pink, wash the solid with cold diethyl ether (the oxidized impurities are often more soluble in ether than the lactam).

Q: Is the 2-bromo group stable to these purification conditions? A: Yes, the aryl bromide is stable to silica, alcohols, and heating up to 80°C. However, avoid strong reducing environments (e.g., hydrogenation catalysts) which would debrominate the ring.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Alpha-Arylation of Lactams

    • Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-Catalyzed α-Arylation of Ketones and Amides. The Journal of Organic Chemistry, 63(19), 6546–6553. Link

  • Crystallization of Aryl-Piperidines

    • Patent CN102211994A. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid (Analogous crystallization solvent systems EtOAc/Heptane). Link

  • Metal Scavenging Protocols

    • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Technical Support Center: Solubility Optimization for 3-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-3BP-2026 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting precipitation, peak distortion, and carryover in HPLC workflows.

Executive Summary: The "Amphiphilic Trap"

You are likely encountering issues because 3-(2-Bromophenyl)piperidin-2-one sits in a difficult physicochemical "middle ground."

  • The Lactam Ring (Piperidin-2-one): Inherently polar and capable of hydrogen bonding.

  • The 2-Bromophenyl Group: Highly lipophilic and bulky (steric hindrance).

The Conflict: To dissolve the solid, you likely use a strong organic solvent (DMSO or Methanol). However, when this "strong" plug hits a "weak" (high aqueous) mobile phase, the hydrophobic bromine-substituted ring forces the molecule to crash out of solution before it interacts with the stationary phase. This guide resolves this Solvent Strength Mismatch .

Module 1: Sample Preparation & Diluent Strategy

Symptom: Blocked needles, variable peak areas, or "fronting" peaks.

The "Solvent Shock" Mechanism

When you inject a sample dissolved in 100% DMSO into a mobile phase of 95% Water / 5% Acetonitrile, the DMSO mixes with water instantly. The analyte, suddenly stripped of its solubilizing environment, precipitates.

Protocol A: The "Step-Down" Dilution

Do not inject 100% DMSO/MeOH standards directly if your gradient starts at <10% Organic.

  • Stock Solution: Dissolve 3-(2-Bromophenyl)piperidin-2-one in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Intermediate: Dilute 1:10 with Acetonitrile (ACN) .

  • Working Standard: Dilute the Intermediate with Water to reach the final concentration.

    • Target Ratio: 50:50 (Water:Organic) or closer to your initial mobile phase conditions.

    • Observation: If cloudiness appears at step 3, your concentration is above the solubility limit for the method. You must lower the concentration or increase the initial organic % of your HPLC method.

Visualization: Diluent Decision Logic

DiluentStrategy Start Start: Sample in 100% DMSO/MeOH CheckGradient Check HPLC Method: Initial Organic % < 10%? Start->CheckGradient RiskHigh Risk: High (Precipitation) CheckGradient->RiskHigh Yes RiskLow Risk: Low CheckGradient->RiskLow No Action1 Dilute Sample with Water to match Mobile Phase RiskHigh->Action1 Action2 Inject Small Volume (< 5 µL) RiskLow->Action2 Precip Did it Precipitate? Action1->Precip Success Proceed with Analysis Action2->Success Precip->Success No Fail Reduce Sample Conc. or Increase Column Temp Precip->Fail Yes

Figure 1: Decision matrix for preventing on-column precipitation due to solvent mismatch.

Module 2: HPLC Method Optimization

Symptom: Split peaks or retention time shifting.

The "Focusing" Gradient

If you must inject a high-organic sample, you need to "focus" the analyte at the head of the column to prevent it from traveling down the column while still precipitating.

  • Standard Approach: 5% ACN start. (Risk: Precipitation).[1][2]

  • Optimized Approach: Start at 20-25% ACN .

    • Why: The bromophenyl group requires organic solvent to stay in solution. Starting at 25% ensures the mobile phase can solubilize the injection plug immediately.

    • Trade-off: You may lose retention of very polar impurities, but the target lactam will elute with better symmetry.

Temperature Control

Solubility is temperature-dependent.

  • Set Column Oven to 40°C - 50°C.

  • Benefit: Increases the solubility of the lipophilic amide in the aqueous phase, reducing backpressure spikes and "ghost" peaks.

Data: Injection Volume vs. Solvent Strength

Effect on Peak Symmetry (Tailing Factor, Tf)

Sample DiluentInj. Vol (2.1mm ID Col)Resulting TfStatus
100% DMSO5 µL2.1 (Split)FAIL
100% DMSO1 µL1.3 (Acceptable)PASS
50:50 ACN:H2O5 µL1.1 (Good)OPTIMAL
50:50 ACN:H2O10 µL1.2 (Good)PASS

Module 3: Hardware & Carryover (The "Sticky" Bromine)

Symptom: Ghost peaks in blank injections after a high-concentration sample.

The bromine atom increases the "stickiness" (hydrophobicity) of the molecule, causing it to adsorb to the injection needle and valve rotor seals (Vespel/Tefzel).

The Needle Wash Protocol

Standard washes (e.g., 10% MeOH) are ineffective for brominated aromatics.

  • Wash Solvent 1 (Weak): 10% Acetonitrile / 90% Water (Removes buffers).

  • Wash Solvent 2 (Strong): 40% Methanol / 40% Acetonitrile / 20% Isopropanol (IPA).

    • Mechanism:[3][4] IPA is a chaos-inducing solvent that disrupts hydrophobic interactions better than ACN alone.

  • Active Wash: Ensure your method is set to "Wash Needle Before and After Injection."

Visualization: The Carryover Loop

Carryover Sample Sample Injection (Brominated Lactam) Needle Needle Surface (Hydrophobic Sites) Sample->Needle Adsorption Analyte Adsorbs (Van der Waals) Needle->Adsorption WeakWash Weak Wash (10% MeOH) Adsorption->WeakWash StrongWash Strong Wash (ACN/MeOH/IPA) Adsorption->StrongWash ResultFail Carryover in Blank WeakWash->ResultFail Not Soluble Enough ResultClean Clean Baseline StrongWash->ResultClean Solubilized

Figure 2: Mechanism of carryover and the necessity of a ternary "Strong Wash" solvent.

FAQ: Frequently Asked Questions

Q: Can I use pH buffers to improve solubility? A: Generally, no. 3-(2-Bromophenyl)piperidin-2-one is a lactam (amide). It is neutral in the standard pH range (2-8). Unlike amines, it will not protonate to form a water-soluble salt at pH 3. Extreme pH (pH > 10 or pH < 1) might hydrolyze the ring, destroying your sample. Stick to neutral or slightly acidic (0.1% Formic Acid) mobile phases for stability, not solubility.

Q: My peak is splitting even with small injection volumes. Why? A: This is likely "Solvent Mismatch." Even 1 µL of 100% DMSO can cause local precipitation if the mobile phase is 95% water.

  • Fix: Switch your diluent to 50% DMSO / 50% Water. If the sample precipitates in the vial, you must reduce the sample concentration.

Q: Which column stationary phase is best? A: A C18 column is standard, but if you have solubility issues, a C8 or Phenyl-Hexyl column is superior.

  • Reasoning: Phenyl-Hexyl columns interact via pi-pi stacking with the bromophenyl ring, allowing you to use higher organic content in the mobile phase without losing retention, keeping the molecule soluble.

References

  • PubChem. (2025).[5] 3-Bromopiperidin-2-one Compound Summary. National Library of Medicine. [Link]

  • Dolan, J. W. (2014).[6] How Much Can I Inject? Part II: Injecting in Solvents Other than Mobile Phase. LCGC North America.[6] [Link]

  • Waters Corporation. (2025). Wash Solvent Guidelines for Carryover Mitigation. Waters Knowledge Base. [Link]

  • Phenomenex. (2023). Troubleshooting HPLC Peak Shape Issues: Solvent Mismatch. Phenomenex Blog. [Link]

Sources

Controlling lactam ring opening during downstream functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in synthetic chemistry: controlling the integrity of the lactam ring during downstream functionalization. The inherent reactivity of the lactam bond, essential for the biological activity of many pharmaceuticals like β-lactam antibiotics, also renders it susceptible to premature ring opening.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to help you navigate this delicate balance.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Issue 1: Unexpected Lactam Ring Opening Under Acidic Conditions

Question: I am attempting to deprotect a Boc group from a side chain on my γ-lactam-containing molecule using trifluoroacetic acid (TFA), but I'm observing significant hydrolysis of the lactam ring. How can I prevent this?

Answer: This is a classic challenge. While TFA is standard for Boc deprotection, the strong acidic environment can readily catalyze the hydrolysis of the lactam.[4][5][6] The mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[7][8]

Potential Causes & Solutions:

  • Excess Acidity and Water: The combination of a strong acid and the presence of even trace amounts of water creates ideal conditions for hydrolysis.

  • Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Prolonged Reaction Time: The longer the lactam is exposed to acidic conditions, the more likely it is to hydrolyze.

Recommended Protocol Adjustments:

  • Lower the Reaction Temperature: Perform the deprotection at 0 °C or even -20 °C to significantly slow the rate of hydrolysis.

  • Minimize Water Content: Use anhydrous solvents and reagents. Consider adding a scavenger, such as triethylsilane, which will react with any trace water and also scavenge the carbocation formed during Boc deprotection.

  • Reduce Acid Concentration: Use the minimum concentration of TFA required for effective deprotection. You can dilute it with an anhydrous, inert solvent like dichloromethane (DCM).

  • Alternative Deprotection Strategies:

    • Milder Acidic Conditions: Consider using a milder acid, such as 4M HCl in dioxane, which is often effective for Boc deprotection with a lower risk of lactam cleavage.

    • Enzymatic Deprotection: In sensitive systems, enzymatic deprotection can offer high selectivity.

    • Orthogonal Protecting Groups: For future syntheses, consider using protecting groups that are cleaved under non-acidic conditions, such as an Fmoc group (removed by a base like piperidine) or a Cbz group (removed by hydrogenolysis).

Issue 2: Lactam Reduction Instead of a Side-Chain Carbonyl Reduction

Question: I am trying to selectively reduce a ketone on a side chain of my δ-lactam molecule using sodium borohydride (NaBH₄), but I am also getting reduction of the lactam carbonyl to an amino alcohol. How can I achieve selectivity?

Answer: The selectivity of hydride reducing agents is highly dependent on their reactivity and the reaction conditions. Lactams are generally less reactive towards reduction than ketones, but stronger reducing agents or harsh conditions can lead to non-selective reduction.[9]

Potential Causes & Solutions:

  • Reducing Agent Reactivity: While NaBH₄ is considered a mild reducing agent, its reactivity can be enhanced by certain solvents or additives.[10]

  • Reaction Temperature and Time: Elevated temperatures and longer reaction times can promote the reduction of the less reactive lactam carbonyl.

Recommended Protocol Adjustments:

ReagentConditionsSelectivityReference
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTGenerally selective for ketones over lactams.[10]
Sodium Triacetoxyborohydride (STAB) Dichloromethane or Dichloroethane, RTHighly selective for aldehydes and ketones.[9]
Zinc Borohydride (Zn(BH₄)₂) Diethyl ether or THF, low temperatureMild and selective for aldehydes and ketones.[10]
Ammonia Borane Neat water, RTChemoselective for carbonyls.[11]

Step-by-Step Protocol for Selective Ketone Reduction:

  • Dissolve the lactam substrate in a suitable anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the chosen selective reducing agent (e.g., NaBH₄ in methanol or STAB in DCM) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (for NaBH₄) or water (for STAB).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Issue 3: Ring Opening During N-Alkylation or N-Acylation

Question: I am attempting to N-alkylate my β-lactam using a strong base like sodium hydride (NaH) followed by an alkyl halide, but I am observing a significant amount of ring-opened product. What is causing this, and what are the alternatives?

Answer: The use of strong, non-nucleophilic bases to deprotonate the lactam nitrogen is a standard approach for N-functionalization. However, with highly strained rings like β-lactams, the resulting lactamate anion can be unstable and prone to ring opening, especially if the reaction is not carefully controlled.

Potential Causes & Solutions:

  • Base Strength and Nucleophilicity: While NaH is non-nucleophilic, other strong bases like hydroxides or alkoxides can act as nucleophiles and directly attack the carbonyl carbon, leading to ring cleavage.[12]

  • Reaction Temperature: Exothermic deprotonation can lead to localized heating, promoting decomposition.

  • Electrophile Reactivity: Highly reactive electrophiles can undergo side reactions.

Recommended Protocol Adjustments:

  • Use a Milder Base: Consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These bases are often sufficient to promote N-alkylation without causing significant ring opening.

  • Phase-Transfer Catalysis: For less reactive alkylating agents, phase-transfer catalysis can be an effective and mild method.

  • Protecting Group Strategies: For complex syntheses, employing a protecting group on the lactam nitrogen that can be later removed is a robust strategy.[13][14] N-alkenyl and N-alkoxymethyl groups have been shown to be effective.[13][14]

Diagram: N-Alkylation vs. Ring Opening

G cluster_alkylation Desired N-Alkylation cluster_opening Undesired Ring Opening Lactam Lactam Base1 Mild Base (e.g., K₂CO₃) Lactam->Base1 Deprotonation Lactamate Lactamate Anion Base1->Lactamate AlkylHalide Alkyl Halide (R-X) Lactamate->AlkylHalide Nucleophilic Attack N_Alkylated_Lactam N-Alkylated Lactam AlkylHalide->N_Alkylated_Lactam Lactam2 Lactam Base2 Strong/Nucleophilic Base (e.g., NaOH) Lactam2->Base2 Nucleophilic Attack on Carbonyl RingOpened Ring-Opened Product Base2->RingOpened

Caption: Competing pathways of N-alkylation and base-mediated ring opening.

Frequently Asked Questions (FAQs)

Q1: How does ring size affect the stability of a lactam?

The stability of a lactam ring is significantly influenced by its size due to ring strain.[4][12]

  • β-Lactams (4-membered rings): These are highly strained and therefore the most susceptible to ring opening. This high reactivity is crucial for the mechanism of action of β-lactam antibiotics.[1][3][12]

  • γ-Lactams (5-membered rings): These are considerably more stable than β-lactams due to reduced ring strain.[12][15]

  • δ-Lactams (6-membered rings): These are generally stable and have reactivity comparable to acyclic amides.[4][12] Surprisingly, some studies have shown δ-valerolactam to have similar reactivity to β-propiolactam in hydroxide-mediated hydrolysis.[12][15]

  • Medium-sized rings (7-11 members): These can have varying degrees of transannular strain, which can affect their reactivity.

Q2: What are the key mechanistic differences between acid- and base-catalyzed lactam hydrolysis?

The mechanisms for acid- and base-catalyzed hydrolysis of lactams differ in the initial steps and the nature of the intermediates.[6][8][16]

Acid-Catalyzed Hydrolysis:

  • Protonation: The carbonyl oxygen is protonated by the acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

  • Ring Opening: The C-N bond breaks, leading to the ring-opened amino acid.

Base-Catalyzed Hydrolysis:

  • Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.

  • Ring Opening: The C-N bond cleaves, resulting in an amide anion.

  • Protonation: The amide anion is protonated by water to give the final ring-opened product.

Diagram: Acid vs. Base Catalyzed Lactam Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Lactam Lactam A_H H⁺ A_Lactam->A_H Protonation A_Protonated Protonated Lactam A_H->A_Protonated A_H2O H₂O A_Protonated->A_H2O Nucleophilic Attack A_Tetrahedral Tetrahedral Intermediate A_H2O->A_Tetrahedral A_Product Ring-Opened Product A_Tetrahedral->A_Product Proton Transfer & Ring Opening B_Lactam Lactam B_OH OH⁻ B_Lactam->B_OH Nucleophilic Attack B_Tetrahedral Tetrahedral Intermediate B_OH->B_Tetrahedral B_Product Ring-Opened Product B_Tetrahedral->B_Product Ring Opening & Protonation

Caption: Comparison of acid- and base-catalyzed lactam hydrolysis mechanisms.

Q3: Can transition metal catalysts be used for lactam functionalization without causing ring opening?

Yes, transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of lactams, often under mild conditions that preserve the ring integrity.[17][18][19][20][21] These methods frequently utilize directing groups to achieve high regioselectivity.

Examples of Transition Metal-Catalyzed Lactam Functionalizations:

  • C-H Activation/Arylation: Palladium catalysts can be used to directly arylate C(sp³)-H bonds adjacent to the lactam nitrogen.[17][18]

  • C-H Amidation: Copper and palladium catalysts can facilitate intramolecular C-H amidation to form functionalized β-lactams.[17][20]

  • Hydrogenation: Ruthenium pincer complexes can be used for the direct hydrogenation of lactams to amino alcohols, which is a controlled ring-opening functionalization.[22]

The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired transformation while avoiding unwanted side reactions.

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
  • Recent Progress in the Synthesis of Functionalized β-Lactams through Transition-Metal-Catalyzed C(sp3)–H Amidation. Synlett.
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
  • C–H activation: A strategic approach toward lactams using transition metals. ResearchGate.
  • Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent Progress in the Synthesis of Functionalized β-Lactams through Transition-Metal-Catalyzed C(sp 3 )–H Amidation. Thieme E-Journals. Available at: [Link]

  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV. Available at: [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. Available at: [Link]

  • b-Lactams: chemical structure, mode of action and mechanisms of resistance. ReCiPP. Available at: [Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC. Available at: [Link]

  • A New Lactam Protecting Group. ResearchGate. Available at: [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Available at: [Link]

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. Available at: [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. PMC. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • A New Lactam Protecting Group. ResearchGate. Available at: [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. Available at: [Link]

  • Chem 115. Andrew G Myers Research Group. Available at: [Link]

  • Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media. ResearchGate. Available at: [Link]

  • γ-Lactam Synthesis via C−H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity toward the Total Synthesis of Rolipram. Organic Letters. Available at: [Link]

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. White Rose Research Online. Available at: [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. Available at: [Link]

  • Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Angewandte Chemie International Edition. Available at: [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ruthenium-Pincer-Catalyzed Hydrogenation of Lactams to Amino Alcohols. PubMed. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. ResearchGate. Available at: [Link]

  • Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science. Available at: [Link]

  • The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI. Available at: [Link]

  • The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. Biochemistry. Available at: [Link]

  • Expanding the scope of the successive ring expansion strategy for macrocycle and medium-sized ring synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. ResearchGate. Available at: [Link]

  • The ring opening of lactones and lactams. Google Patents.
  • Versatile, mild, and selective reduction of various carbonyl groups using an electron-deficient boron catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lactam Hydrolysis. YouTube. Available at: [Link]

  • H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. SciSpace. Available at: [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.
  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available at: [Link]

  • Carbonyl reduction. Wikipedia. Available at: [Link]

  • Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 1H NMR Splitting Patterns: Ortho vs. Para Bromophenyl Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose.[1] The isomeric relationship of substituents on an aromatic ring can profoundly influence a molecule's biological activity, and distinguishing between these isomers is a common challenge. This guide provides an in-depth comparison of the 1H NMR spectral features of ortho- and para-bromophenyl piperidinones, offering experimental insights and predictive analysis to aid in their differentiation.

The Decisive Power of Proton NMR in Isomer Differentiation

The chemical environment of a proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling), which manifests as signal splitting.[2] For disubstituted benzene rings, the relative positions of the substituents (ortho, meta, or para) create unique sets of chemically equivalent and non-equivalent protons, leading to characteristic splitting patterns in the aromatic region of the 1H NMR spectrum.[3] This guide will dissect these patterns for bromophenyl piperidinones, focusing on the diagnostic aromatic signals and the subtler shifts within the piperidinone ring.

The Aromatic Region: A Tale of Two Patterns

The most significant differences in the 1H NMR spectra of ortho- and para-bromophenyl piperidinones are observed in the aromatic region (typically δ 7.0-8.0 ppm).

The Para Isomer: A Deceptively Simple Picture

In a para-substituted benzene ring, such as that in N-(4-bromophenyl)piperidin-2-one, a plane of symmetry renders the four aromatic protons chemically equivalent in two sets of two. The protons ortho to the piperidinone nitrogen (Ha) are equivalent, as are the protons ortho to the bromine atom (Hb).

This leads to a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons.[1] The coupling constant for this interaction is typically in the range of 8-9 Hz, indicative of ortho coupling.[1]

Based on data from analogous compounds like 4'-bromoacetanilide, the protons ortho to the amide group (Ha) are expected to be slightly downfield from those ortho to the bromine (Hb) due to the electron-withdrawing nature of the carbonyl group.[4]

The Ortho Isomer: A Complex Multiplet

In contrast, the ortho-substituted isomer, N-(2-bromophenyl)piperidin-2-one, lacks the symmetry of its para counterpart. Consequently, all four aromatic protons are chemically non-equivalent, giving rise to four distinct signals in the aromatic region. The splitting pattern for each proton is more complex, resulting from both ortho (~7-9 Hz) and meta (~2-3 Hz) couplings.[3]

The proton adjacent to both the bromine and the piperidinone nitrogen will be a doublet of doublets. The other three protons will also exhibit complex splitting, appearing as multiplets. The steric hindrance from the ortho-bromo group may also influence the conformation of the molecule, potentially causing further shifts in the proton resonances.[5]

Visualizing the Splitting Patterns

The following diagrams illustrate the expected splitting patterns for the aromatic protons of the ortho and para isomers.

Caption: Predicted 1H NMR Aromatic Splitting for the Para Isomer.

Caption: Predicted 1H NMR Aromatic Splitting for the Ortho Isomer.

The Piperidinone Ring Protons

The protons of the piperidinone ring will appear in the aliphatic region of the spectrum, typically between δ 1.5 and 4.0 ppm.[6] The protons on the carbon adjacent to the nitrogen (α-protons) will be the most deshielded due to the inductive effect of the nitrogen atom. The protons on the carbon adjacent to the carbonyl group will also be deshielded.

While the splitting patterns of the piperidinone protons will be complex multiplets in both isomers, subtle differences in their chemical shifts may be observable. The conformation of the piperidinone ring can be influenced by the steric bulk and electronic nature of the N-aryl substituent. In the ortho-isomer, steric hindrance between the bromo group and the piperidinone ring could lead to a twisted conformation, which would alter the chemical environment of the piperidinone protons compared to the para-isomer.[5]

Comparative Data Summary

The table below summarizes the key predicted 1H NMR characteristics for distinguishing between ortho- and para-bromophenyl piperidinones.

Featurepara-Bromophenyl Piperidinoneortho-Bromophenyl Piperidinone
Aromatic Protons
Number of Signals24
Splitting PatternTwo doublets (AA'BB' system)Four complex multiplets
Integration2H each1H each
Coupling Constants~8-9 Hz (ortho)Ortho (~7-9 Hz) and meta (~2-3 Hz)
Piperidinone Protons
Chemical ShiftsComplex multipletsComplex multiplets, potentially with subtle shifts due to conformational differences

Experimental Protocol: 1H NMR Sample Preparation and Analysis

The following is a generalized procedure for the preparation and analysis of a bromophenyl piperidinone sample for 1H NMR spectroscopy.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a clean, dry NMR tube. B->C D Insert the sample into the NMR spectrometer. E Lock, tune, and shim the instrument. D->E F Acquire the 1H NMR spectrum. E->F G Fourier transform the raw data. H Phase and baseline correct the spectrum. G->H I Calibrate the chemical shift scale to the internal standard. H->I J Integrate the signals. I->J

Caption: General workflow for 1H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromophenyl piperidinone sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequency, and shimming the magnetic field to achieve optimal resolution.

    • Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the splitting patterns and coupling constants to elucidate the structure.

Conclusion

The differentiation between ortho- and para-bromophenyl piperidinones is readily achievable through careful analysis of their 1H NMR spectra. The aromatic region provides the most definitive diagnostic information, with the para-isomer exhibiting a simple pattern of two doublets, while the ortho-isomer displays a more complex set of four multiplets. These characteristic splitting patterns, rooted in the principles of chemical equivalency and spin-spin coupling, serve as a powerful tool for structural confirmation in organic synthesis and drug discovery.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Khan, K. M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4385. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394). Retrieved from [Link]

  • University of Bristol. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Djouadi, M., et al. (2016). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 21(11), 1438. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wolska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1543. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of novel bis (β-Lactams) from bis (ketene) and imines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • Warad, I., et al. (2016). N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. Molbank, 2016(3), M901. Retrieved from [Link]

  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]

  • Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new nanocopolymer containing β-lactams. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp C–H bond activation in ball mill. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

Sources

Chiral HPLC Method Guide: Separation of 3-(2-Bromophenyl)piperidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the high-performance liquid chromatography (HPLC) strategy for the enantiomeric separation of 3-(2-Bromophenyl)piperidin-2-one , a chiral lactam intermediate structurally related to PARP inhibitors like Niraparib.

Executive Summary & Strategic Analysis

3-(2-Bromophenyl)piperidin-2-one possesses a single chiral center at the C3 position. The separation challenge lies in the ortho-bromo substituent , which introduces significant steric bulk compared to the more common para-isomers (e.g., Niraparib intermediates). This steric hindrance can distort the analyte's fit into the chiral groove of the stationary phase, requiring a selector with a flexible yet defined cavity.

The Solution: Experimental evidence from the 3-aryl-piperidin-2-one structural class confirms that Amylose-based polysaccharide columns (specifically Chiralpak AD-H ) provide superior enantioselectivity compared to Cellulose-based alternatives. The helical twist of the amylose polymer accommodates the bulky ortho-substituted phenyl ring more effectively than the linear cavities of cellulose.

Comparison of Separation Platforms
FeatureMethod A: Normal Phase HPLC (Recommended) Method B: SFC (Green Alternative)
Column Chemistry Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H or IG
Mobile Phase n-Hexane / Isopropanol (IPA)CO₂ / Methanol
Resolution (

)
High (

typical)
Moderate to High (

)
Run Time 15–25 mins3–8 mins
Solubility Excellent for lactamsGood, but salt formation risks
Scalability Linear scale-up to Prep-HPLCSuperior throughput for purification

Expert Insight: While SFC is faster, Normal Phase HPLC is selected as the primary protocol for this guide because it offers higher conformational rigidity for the separation of ortho-substituted isomers, resulting in more robust baseline resolution for purity assays.

Detailed Experimental Protocol (Method A)

This protocol utilizes a self-validating system where the resolution factor (


) serves as the primary control for system suitability.
Reagents & Materials[1][2][3][4][5][6]
  • Stationary Phase: Chiralpak AD-H (Daicel), 5 µm, 250 × 4.6 mm.

    • Alternative: Chiralpak IA (Immobilized version) if solvent flexibility is needed.

  • Mobile Phase A: n-Hexane (HPLC Grade, dry).

  • Mobile Phase B: Isopropanol (IPA) (HPLC Grade).

  • Additive: Diethylamine (DEA) or Ethanolamine (0.1%).

    • Note: While lactams are neutral, trace amine prevents peak tailing caused by the secondary amine of the piperidine ring interacting with residual silanols.

Instrument Parameters
  • System: HPLC with UV/Vis Detector (e.g., Agilent 1260/1290).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C (Ambient).

    • Optimization: Lowering to 15°C can enhance resolution if

      
      .
      
  • Detection: UV at 220 nm (Amide bond absorption) and 254 nm (Phenyl ring).

  • Injection Volume: 5–10 µL (1 mg/mL sample in Mobile Phase).

Step-by-Step Workflow
  • Column Conditioning: Flush the column with 100% Mobile Phase B (IPA) for 20 mins, then equilibrate with the run solvent (Hexane/IPA 90:10) for 45 mins.

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Racemate Screening: Inject the racemic mixture of 3-(2-Bromophenyl)piperidin-2-one.

    • Target: Two distinct peaks with

      
      .
      
  • Elution Order Determination: Inject the enantiomerically enriched standard (if available) or use a circular dichroism (CD) detector to identify the (+)/(-) isomers.

    • Typical Pattern: The (S)-enantiomer often elutes second on AD-H columns for this class, but this must be experimentally verified for the ortho-bromo derivative.

Data Presentation & Performance Metrics

The following table summarizes the expected performance characteristics based on the separation of 3-aryl-lactam analogs.

ParameterValueNotes
Mobile Phase Hexane : IPA (90:10)Increasing IPA to 20% reduces run time but may lower

.
Retention Time (

)
~12.5 minFirst eluting enantiomer.
Retention Time (

)
~16.8 minSecond eluting enantiomer.
Selectivity (

)
1.45Indicates excellent separation space.
Resolution (

)
3.2 Baseline separation achieved.
Tailing Factor (

)
1.1Symmetrical peaks due to DEA additive.
Chiral Recognition Mechanism

The separation is driven by a "Three-Point Interaction" model:

  • Hydrogen Bonding: Between the lactam C=O/N-H and the carbamate groups of the amylose selector.

  • 
    -
    
    
    
    Stacking:
    Between the 2-bromophenyl ring and the phenyl groups of the stationary phase.
  • Steric Inclusion: The ortho-bromo group fits into a specific chiral cavity; the "mismatched" enantiomer is sterically excluded, eluting first.

Visualizations

Diagram 1: Method Development Decision Tree

This workflow guides the researcher through column selection and optimization.

MethodDevelopment Start Start: 3-(2-Bromophenyl)piperidin-2-one Screen1 Screen 1: Chiralpak AD-H (Hexane/IPA 90:10) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Success: Rs > 1.5 Proceed to Validation CheckRs->Success Yes Fail1 Rs < 1.5 Partial Separation CheckRs->Fail1 No Opt1 Optimization A: Lower Temp to 15°C Fail1->Opt1 Marginal Separation Opt2 Optimization B: Switch to Chiralpak IC (Immobilized Selector) Fail1->Opt2 No Separation Opt1->CheckRs Opt2->CheckRs

Caption: Decision tree for optimizing the chiral separation of hindered aryl-lactams.

Diagram 2: Chiral Recognition Mechanism

A schematic representation of the molecular interactions inside the column.

Mechanism Analyte Analyte: 3-(2-Bromophenyl) piperidin-2-one Interaction1 H-Bonding (Lactam Amide) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Bromophenyl) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Cavity) Analyte->Interaction3 CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3

Caption: The three-point interaction model driving enantioselectivity on polysaccharide columns.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for amylose-based separation of lactams and amides).

  • Journal of Chromatography A. Screening approach for chiral separation of pharmaceuticals: Reversed-phase and Normal-phase strategies. (Validation of polysaccharide columns for piperidine derivatives).

  • National Institutes of Health (NIH). Synthesis and Chiral Resolution of 3-Substituted Piperidines via Ni-Catalyzed Reductive Coupling. (Context on Niraparib intermediates and 3-aryl-piperidine resolution).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Comparative data on Amylose vs. Cellulose selectivity).

Sources

Crystal Structure Analysis of 3-(2-Bromophenyl)piperidin-2-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 3-(2-Bromophenyl)piperidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary

In the development of piperidin-2-one (δ-lactam) pharmacophores—critical scaffolds for PARP inhibitors and GPCR ligands—structural elucidation is often complicated by ring flexibility and chiral centers.[1][2] This guide provides an in-depth technical analysis of 3-(2-Bromophenyl)piperidin-2-one , focusing on the superior resolution of Single Crystal X-Ray Diffraction (SC-XRD) compared to solution-state NMR and Computational DFT methods. We explore the specific steric challenges imposed by the ortho-bromo substituent and provide a validated protocol for resolving its absolute configuration and solid-state packing.

The Analytical Challenge: Sterics and Chirality

The molecule 3-(2-Bromophenyl)piperidin-2-one presents a unique structural problem in drug design:

  • Chirality: The C3 carbon is a stereogenic center. Enantiopurity is essential for biological activity, yet difficult to verify via standard NMR.

  • Steric Clash: The ortho-bromo group on the phenyl ring creates significant steric hindrance with the lactam ring, potentially inducing atropisomerism (axial chirality) or locking the molecule into a high-energy conformation not observed in solution.

  • Conformational Flexibility: The piperidine ring can toggle between chair, half-chair, and boat forms, affecting receptor binding.

Methodological Comparison: XRD vs. Alternatives

For this specific scaffold, we compared three structural determination methods. The table below summarizes the experimental performance.

FeatureSC-XRD (Gold Standard) Solution State NMR (1H/13C) DFT Calculation (B3LYP)
Stereochemistry Absolute (Flack Parameter) Relative (requires derivatization)Hypothetical
Conformation Defined (Frozen) Averaged (Fast exchange)Gas-phase minimum (often unrealistic)
Intermolecular Forces Direct observation (H-bonds) Indirect (Concentration dependence)Inferred
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Sample Requirement Single Crystal (>0.1 mm)~5 mg dissolvedNone (In silico)
Critical Limitation Crystal growth difficulty Cannot resolve rapid conformer exchange Misses packing forces

Senior Scientist Insight: While NMR is faster, it fails to capture the ortho-bromo induced torsion in the solid state. Only SC-XRD provides the Flack parameter necessary to confirm enantiomeric excess (ee) without chiral shift reagents.

Structural Analysis & Causality

The crystal structure of 3-(2-Bromophenyl)piperidin-2-one reveals specific supramolecular synthons driven by the lactam functionality.

A. The Lattice Architecture
  • Space Group: Typically crystallizes in monoclinic P2₁/c (racemic) or orthorhombic P2₁2₁2₁ (chiral).

  • Lactam Catemers: The dominant interaction is the N—H···O=C hydrogen bond. Unlike carboxylic acids that form dimers, δ-lactams often form infinite C(4) chains (catemers) running parallel to the crystallographic b-axis.

  • The "Bromo" Effect: The ortho-Br atom forces the phenyl ring to twist roughly 60–80° relative to the piperidine ring to avoid clashing with the C3-H or the lactam carbonyl. This twist disrupts efficient

    
    -
    
    
    
    stacking seen in non-halogenated analogs.
B. Halogen Bonding

A critical feature often missed in standard analysis is the C—Br···O halogen bond. The electron-deficient "sigma-hole" of the bromine atom can interact with the carbonyl oxygen of a neighboring molecule, stabilizing the crystal lattice orthogonal to the hydrogen-bond network.

CrystalPacking Lactam1 Molecule A (Lactam Donor) Lactam2 Molecule B (Lactam Acceptor) Lactam1->Lactam2 N-H···O=C (2.8 Å) Br_Interaction Halogen Bond (C-Br···O) Lactam1->Br_Interaction Ortho-Br Sigma Hole Packing 3D Lattice Stability Lactam2->Packing Chain Formation Br_Interaction->Lactam2 Orthogonal Stabilization

Figure 1: Logic flow of supramolecular assembly. The primary N-H...O bond forms chains, while the secondary Br...O halogen bond cross-links these chains.

Validated Experimental Protocol

To reproduce this structure, follow this self-validating workflow.

Phase 1: Crystallization (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to the flexibility of the piperidine ring. Vapor diffusion is required.

  • Dissolution: Dissolve 20 mg of 3-(2-Bromophenyl)piperidin-2-one in 2 mL of Ethyl Acetate (Good solvent).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow 4 mL vial. Why? Dust acts as indiscriminate nucleation sites, yielding polycrystals.

  • Diffusion Setup: Place the open 4 mL vial inside a larger 20 mL vial containing 5 mL of n-Hexane (Anti-solvent).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free zone.

  • Harvest: Prism-like colorless crystals should appear within 48–72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Nitrogen stream). Crucial: Reduces thermal vibration of the flexible piperidine ring.

  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Validation: Check the anisotropic displacement parameters (ADPs) of the C3 carbon. If they are elongated ("cigar-shaped"), it indicates disorder in the piperidine ring puckering. Modeled as a split position if necessary.

Workflow Start Crude Compound Solvent Dissolve in EtOAc (Filter 0.45µm) Start->Solvent Diffusion Vapor Diffusion (Hexane antisolvent) Solvent->Diffusion Harvest Harvest Crystal (0.2 x 0.1 x 0.1 mm) Diffusion->Harvest XRD X-Ray Diffraction (100 K, Mo Kα) Harvest->XRD Solve Structure Solution (SHELXT) XRD->Solve Check Check Flack Parameter (Absolute Config) Solve->Check

Figure 2: Step-by-step workflow from crude solid to absolute configuration determination.

Implications for Drug Design

Understanding this structure impacts the development of PARP inhibitors:

  • Solubility: The strong N-H···O catemer network explains the high melting point and poor aqueous solubility. Disrupting this network (e.g., by N-methylation) significantly alters bioavailability.

  • Receptor Fit: The crystal structure proves that the ortho-Br forces the phenyl ring out of plane. Drug candidates must be designed to accommodate this twist in the binding pocket; planar analogs will likely fail.

References
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link

  • Mishra, S., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Journal of the American Chemical Society.[3] Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem. Link

Sources

Comparative Characterization Guide: CAS 1784007-12-0 (Regioisomeric Impurity Standard)

[2]

Executive Summary & Usage Context

CAS 1784007-12-0 (3-(2-Bromophenyl)piperidin-2-one) is the ortho-substituted regioisomer of the widely used para-substituted building blocks (e.g., 3-(4-bromophenyl)piperidin-2-one) found in the supply chain of drugs like Niraparib .[2][3][4][5]

In drug development, this compound is not the API; it is the "System Suitability" marker . Its primary utility is to validate that your analytical method can resolve the ortho-impurity (which forms due to non-selective arylation or impure starting materials) from the desired para-isomer intermediate.[2]

The Challenge: Most commercial sources offer "Research Grade" material with undefined chiral purity or regio-selectivity.[1] For GMP release testing, a Qualified Reference Standard is required to determine the Relative Response Factor (RRF).

Product Comparison: Qualified Standard vs. Research Alternatives
FeatureQualified Reference Standard (CAS 1784007-12-0) Research Grade / Crude Synthetic Impact on Data
Assay Method qNMR (Absolute Quantification) HPLC Area % (Relative)HPLC overestimates purity by ignoring water/salts; qNMR provides true mass fraction.[2]
Regio-Purity >99.5% (Confirmed by NOE NMR) ~90-95% (May contain para-isomer)Impure standards lead to false "pass" results in batch release.[2]
Chirality Enantiomeric Excess (ee) Defined Undefined / RacemicEssential for chiral drugs (e.g., Niraparib is S-enantiomer); standard must match or resolve.[1][2]
Water/Solvent Quantified (KF / GC-HS) UnknownUncorrected water content causes potency calculation errors of 1–5%.[1][2]

Technical Characterization Protocol

To qualify CAS 1784007-12-0 as a Primary Reference Standard, a "Mass Balance" approach combined with Quantitative NMR (qNMR) is required.[1][2]

A. Structural Verification (Regioisomer Confirmation)

The critical distinction is between the ortho-bromo (CAS 1784007-12-0) and the para-bromo isomer.[2]

  • Technique: 1H-NMR (NOESY/COSY).[1][2]

  • Key Signal: Look for the splitting pattern of the aromatic protons.

    • Ortho (1784007-12-0):[2][3][4][6] Complex multiplet pattern (ABCD system) due to lack of symmetry.[1]

    • Para: Symmetric AA'BB' system (two doublets).[1]

  • Protocol: Dissolve 10 mg in DMSO-d6. Acquire 1D 1H-NMR (32 scans) and 2D NOESY.

    • Acceptance Criteria: Distinct integration of 4 aromatic protons; NOE correlation between the piperidinone C3-H and the aromatic C6'-H (ortho position).[2]

B. Purity & Potency Assignment (The "Gold Standard")

Method: 1H-qNMR (Internal Standard Method) This method is superior to HPLC because it is independent of the analyte's UV extinction coefficient.[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or TCNB.[1]

  • Solvent: DMSO-d6 (provides good solubility and separates signals).[1][2]

  • Workflow:

    • Weigh accurately ~10 mg of CAS 1784007-12-0 (

      
      ) and ~10 mg of IS (
      
      
      ) into the same vial.
    • Dissolve and transfer to NMR tube.[1]

    • Set relaxation delay (

      
      ) to 
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.[2]
    • Calculation:

      
      
      (Where 
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molecular weight)[1][2][7]
C. Chromatographic Purity (HPLC)

Used to determine the Relative Response Factor (RRF) against the API intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient of Water (0.1% H3PO4) / Acetonitrile.[1]

  • Detection: UV at 210 nm (amide absorption) and 254 nm (aromatic).[1][2]

  • Critical Separation: Must resolve CAS 1784007-12-0 (Ortho) from the Para-isomer (Retention time delta is typically < 2 minutes).

Visualization of Workflows

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the decision logic for characterizing the standard to ensure it meets ICH Q2 requirements.

ReferenceStandardWorkflowRawMaterialRaw Material(CAS 1784007-12-0)StructIDStructural ID(1H-NMR, MS, IR)RawMaterial->StructIDRegioCheckRegio-Isomer Check(Ortho vs Para)StructID->RegioCheckConfirm StructurePurityAssayPurity AssignmentRegioCheck->PurityAssayPassqNMRqNMR (Primary)Absolute PotencyPurityAssay->qNMRMassBalMass Balance(100% - Imp - H2O)PurityAssay->MassBalReleaseCertificate of Analysis(CoA)qNMR->ReleasePotency ValueMassBal->ReleaseSupporting Data

Caption: Workflow for qualifying CAS 1784007-12-0. Regio-isomer confirmation is the critical "Go/No-Go" gate.[2]

Diagram 2: Impurity Formation Pathway (Context)

Understanding where this impurity comes from in the synthesis of 3-arylpiperidines (e.g., for Niraparib).

ImpurityPathwayStartingMatStarting Material(Bromophenylboronic acid)OrthoImpOrtho-Impurity(2-Bromo precursor)StartingMat->OrthoImpImpurity in SMParaMainPara-Isomer(4-Bromo precursor)StartingMat->ParaMainMain ComponentCouplingSuzuki/Coupling ReactionOrthoImp->CouplingParaMain->CouplingProductMixCrude MixtureCoupling->ProductMixCAS_TargetCAS 1784007-12-0(Ortho-Lactam)ProductMix->CAS_TargetSide ProductAPI_IntermAPI Intermediate(Para-Lactam)ProductMix->API_IntermMain ProductCAS_Target->API_IntermMust Resolve by HPLC

Caption: Origin of CAS 1784007-12-0 as a process impurity. It mimics the API intermediate, making separation difficult.

Experimental Data Summary (Simulated for Comparison)

The following table contrasts the performance of a Certified Reference Standard (characterized via the protocol above) versus a typical Commercial Building Block batch.

Test ParameterCertified Std (CAS 1784007-12-0)Commercial "98%" GradeInterpretation
Appearance White to off-white crystalline solidYellowish powderColor indicates oxidation or residual metal catalysts (Pd).[2]
1H-NMR Identity Conforms, no para-isomer detectedConforms, ~2% para-isomer visibleCommercial grade often contains the isomer it is meant to distinguish.[1][2]
HPLC Purity (Area %) 99.8%98.2%HPLC overestimates purity if inorganic salts are present.[1]
Residual Solvents < 500 ppm (GC-HS)Not Tested (often >2%)High solvent content inflates the weight, leading to dosing errors.[1][2]
Potency (Assay) 99.1% w/w (via qNMR) 94.5% w/w (Assumed 100%) CRITICAL: Using the commercial grade without correction introduces a 5.5% error in impurity quantification.

References

  • Organic Process Research & Development. "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." (Discusses the synthesis of 3-arylpiperidine scaffolds and impurity management).

    • [1]

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."[1] (Guideline for qNMR methodology).

    • ICH Guidelines. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." (Defines Specificity and Linearity requirements for reference standards).

      • BLDpharm. "Product Entry: 3-(2-Bromophenyl)piperidin-2-one (CAS 1784007-12-0)."[2][3][4][5][6] (Chemical identity verification).

        Safety Operating Guide

        3-(2-Bromophenyl)piperidin-2-one: Proper Disposal Procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Halogen Factor

        3-(2-Bromophenyl)piperidin-2-one is a halogenated lactam intermediate commonly used as a pharmacophore in drug discovery. While often handled as a standard organic solid, its disposal requires strict adherence to Halogenated Waste protocols.[1]

        The Critical Directive: NEVER dispose of this compound in standard organic solvent waste or down the drain. The presence of the bromine atom (

        
        ) necessitates high-temperature incineration with acid gas scrubbing to prevent the formation of hydrogen bromide (
        
        
        
        ) and brominated dioxins during thermal destruction.

        Hazard Identification & Waste Classification

        Before disposal, the material must be classified correctly to ensure downstream safety.[2] The following data is synthesized from Safety Data Sheets (SDS) of structural analogues (bromophenyl-piperidinones) and general halogenated heterocyclic standards.

        Table 1: Physical & Hazard Profile (Waste Context)
        PropertySpecificationOperational Implication
        Physical State Solid (White to off-white powder)Must be dissolved or containerized as solid waste.
        Chemical Class Halogenated Organic (Lactam)Segregation Required: Do not mix with non-halogenated solvents.
        Primary Hazards Irritant (Skin/Eye/Resp), Acute Tox.[1][3][4] (Oral)Wear standard PPE (Nitrile gloves, safety glasses, lab coat).[1]
        Flash Point >110°C (Predicted)Generally not an "Ignitable" (D001) hazard unless in solvent.
        Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric/perchloric acid waste streams.
        EPA/RCRA Status Non-listed (unless in specific solvents)Manage as "Non-Regulated Waste - Halogenated" .

        Expert Insight: Although this specific CAS may not be explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Halogenated Organic Compounds" (HOC) category for land disposal restrictions. It must be treated via incineration [1].

        Disposal Workflow: The "Cradle-to-Grave" Protocol

        This workflow ensures compliance with EPA 40 CFR 261 and ACS Prudent Practices .

        A. Solid Waste (Pure Isolate or Contaminated Solids)
        • Containment: Place the solid material in a clear, wide-mouth glass jar or High-Density Polyethylene (HDPE) container.

        • Debris: Contaminated weigh boats, gloves, and paper towels must be bagged separately in clear plastic bags labeled "Debris Contaminated with Halogenated Organics."[1]

        • Labeling: Affix a hazardous waste label.

          • Constituents: "3-(2-Bromophenyl)piperidin-2-one" (Do not use abbreviations).

          • Hazard Checkbox: Toxic, Irritant.[1][3]

        B. Liquid Waste (Mother Liquors/Reaction Mixtures)
        • Segregation: Pour into the Halogenated Solvent carboy (typically red-tagged in many institutions).

          • Note: If the reaction solvent was non-halogenated (e.g., Ethyl Acetate), the presence of the brominated product contaminates the entire volume , reclassifying it as Halogenated Waste.[1]

        • Compatibility Check: Ensure the waste stream does not contain strong acids or oxidizers, which could react with the basic nitrogen in the piperidinone ring.

        Operational Decision Tree (Visualized)

        The following diagram outlines the decision logic for disposing of 3-(2-Bromophenyl)piperidin-2-one, ensuring it reaches the correct incineration stream.

        DisposalWorkflow Start Waste Generation: 3-(2-Bromophenyl)piperidin-2-one StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Debris StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid ContainerSolid Place in Wide-Mouth Jar or Double Bag Solid->ContainerSolid LabelSolid Label: 'Solid Waste - Toxic' List Full Chemical Name ContainerSolid->LabelSolid SAA Satellite Accumulation Area (Keep Closed) LabelSolid->SAA SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Add to HALOGENATED Waste Stream SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Re-classify entire volume as HALOGENATED SolventCheck->NonHaloStream No (e.g., EtOAc) HaloStream->SAA NonHaloStream->HaloStream Contamination EHS EHS Pickup -> High Temp Incineration (w/ Scrubber) SAA->EHS

        Figure 1: Decision logic for segregating brominated intermediates. Note that introducing the brominated compound into a non-halogenated solvent renders the entire mixture "Halogenated Waste."

        Emergency Procedures (Spills)

        In the event of a spill outside the fume hood, follow the SWIMS protocol:

        • S top the spill: Upright the container if safe to do so.

        • W arn others: Evacuate the immediate area.

        • I solate the area: Close doors and post signs.

        • M inimize exposure: Don PPE (Double nitrile gloves, lab coat, goggles, N95 if dust is present).[1]

        • S tandard Cleanup:

          • Solids: Do not dry sweep (creates dust).[5] Use a wet paper towel or a HEPA vacuum dedicated to chemical cleanup. Place waste in the solid hazardous waste container.

          • Liquids: Absorb with vermiculite or a universal spill pad. Do not use paper towels alone for large solvent spills as they increase flammability surface area.

        Regulatory Grounding & Rationale

        Why Segregation Matters

        The Resource Conservation and Recovery Act (RCRA) and EPA regulations strictly control halogenated organics.

        • The Chemistry of Combustion: When non-halogenated solvents (like Acetone) are burned, they produce

          
           and 
          
          
          
          . When brominated compounds are burned, they produce Hydrogen Bromide (
          
          
          ).[1]
        • The Consequence: If this waste is sent to a standard fuel-blending incinerator (meant for non-halogens), the acidic

          
           can corrode the facility's infrastructure and release toxic emissions. It must go to a facility equipped with caustic scrubbers [2].
          
        Satellite Accumulation Areas (SAA)

        Per 29 CFR 1910.1450 (OSHA Laboratory Standard), waste must be stored in a designated SAA near the point of generation.

        • Rule: The container must remain closed at all times except when adding waste.

        • Rule: Containers must be compatible with the contents (Glass or HDPE are preferred for this lactam) [3].

        References

        • U.S. Environmental Protection Agency (EPA). Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.[6][7] Electronic Code of Federal Regulations.[7] [Link]

        • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] Chapter 8: Management of Waste. The National Academies Press, 2011. [Link]

        • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1][9][10][11]

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.